Technical Whitepaper: Geodin Hydrate Synthesis & Crystallization
This technical guide details the synthesis, isolation, and crystallization of Geodin Hydrate , a chlorinated diphenyl ether metabolite derived from the fungal polyketide Geodin . ) Audience: Medicinal Chemists, Process E...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis, isolation, and crystallization of Geodin Hydrate , a chlorinated diphenyl ether metabolite derived from the fungal polyketide Geodin .
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Audience: Medicinal Chemists, Process Engineers, and Natural Product Researchers
Executive Summary
Geodin Hydrate (CAS: 3209-10-7) is the hydrolyzed derivative of the fungal metabolite Geodin (CAS: 427-63-4). While Geodin possesses a grisan (spiro-benzofuranone) core, Geodin Hydrate exists as an open-chain diphenyl ether carboxylic acid . This structural distinction is critical for drug development, as the opening of the spiro-lactone ring significantly alters solubility, bioavailability, and pharmacophore interactions.
This guide provides a definitive workflow for:
Biosynthetic Upstream: Fermentation of Aspergillus terreus to yield the parent Geodin.
Chemical Conversion: Controlled hydrolysis to generate Geodin Hydrate.
Crystallization: Polymorph control and purification of the hydrate form.
Chemical Identity & Structural Logic
The transition from Geodin to Geodin Hydrate is not merely a solvation event but a chemical reaction involving the cleavage of the spiro-lactone ring.
Feature
Geodin (Parent)
Geodin Hydrate (Target)
Formula
MW
399.18 g/mol
417.19 g/mol
Core Structure
Spiro-benzofuranone (Grisan)
Diphenyl ether carboxylic acid
Solubility
Soluble in , Acetone
Soluble in MeOH, Aqueous Base
Key Reactivity
Electrophilic spiro-center
Acidic carboxylic group
Reaction Mechanism
The formation of Geodin Hydrate proceeds via the nucleophilic attack of water on the lactone carbonyl of the spiro-system, driven by mild base or prolonged aqueous exposure.
Figure 1: Mechanistic pathway for the conversion of Geodin to Geodin Hydrate.
Upstream Biosynthesis (Primary Source)
Since total chemical synthesis of Geodin is low-yielding and complex, the most efficient route is biosynthetic fermentation using Aspergillus terreus, followed by semi-synthetic conversion.
Fermentation Protocol
Strain: Aspergillus terreus (e.g., ATCC 20542 or aqueous marine isolates).
Medium Composition (Modified Czapek-Dox):
Glucose: 40 g/L
NaNO₃: 3.0 g/L
KH₂PO₄: 1.0 g/L
MgSO₄·7H₂O: 0.5 g/L
KCl: 0.5 g/L
FeSO₄·7H₂O: 0.01 g/L
Precursor Feed:
source (KCl) is critical for halogenation.
Process Parameters:
Temp: 26°C ± 1°C
Agitation: 180 RPM (Orbital shaker) or Stirred Tank (DO > 30%)
Time: 14–21 days (Stationary phase maximizes secondary metabolites)
Isolation & Conversion Protocols
This workflow describes the extraction of the crude polyketide mixture and the specific conversion to the Hydrate form.
Extraction of Parent Geodin
Filtration: Separate mycelia from fermentation broth.
Acidification: Acidify broth to pH 2.0 using 6M HCl. Rationale: Protonates phenolic groups for organic extraction.
Solvent Extraction: Extract broth 3x with Ethyl Acetate (EtOAc).
Concentration: Evaporate EtOAc under reduced pressure to yield "Crude Geodin Complex."
Semi-Synthetic Conversion (Hydrolysis)
To maximize Geodin Hydrate yield, we force the ring-opening of Geodin.
Protocol:
Dissolution: Dissolve 1.0 g Crude Geodin in 20 mL Acetone.
Base Treatment: Add 20 mL of 1M NaHCO₃ (aq).
Mechanism:[1][2][3][4] The mild base opens the lactone ring without degrading the diphenyl ether backbone.
Reaction: Stir at Ambient Temperature (25°C) for 4 hours. Monitor via TLC (Mobile phase: Benzene/EtOAc/Formic Acid 5:4:1).
Endpoint: Disappearance of the Geodin spot (
) and appearance of the Hydrate spot (, tailing due to acid).
Quenching: Cool to 4°C and slowly acidify to pH 1.0 with 2M H₂SO₄.
Precipitation: The Geodin Hydrate will precipitate as a pale yellow solid. Filter and wash with cold water.
Crystallization & Purification
Crystallization of Geodin Hydrate requires a polar solvent system to accommodate the carboxylic acid and phenolic moieties.
Method A: Recrystallization from Aqueous Methanol (Standard)
Best for high purity (>98%) analytical standards.
Solubilization: Suspend crude Geodin Hydrate in Methanol (10 mL per gram).
Heating: Heat to reflux (65°C) until fully dissolved. If particulates remain, hot filter.
Anti-solvent Addition: Slowly add warm Water (50°C) dropwise until persistent turbidity is observed (approx. 20-30% v/v water).
Cooling Ramp:
65°C
25°C over 4 hours (10°C/hour).
Hold at 25°C for 2 hours.
25°C
4°C over 2 hours.
Harvest: Filter crystals and wash with cold 50% MeOH/Water.
Drying: Vacuum dry at 40°C for 24 hours. Note: Excessive heat (>80°C) may cause dehydration/cyclization back to Geodin.
Loss of spiro-carbon; Appearance of -COOH (~170 ppm)
Mass Spec (ESI-)
m/z 397 [M-H]⁻
m/z 415 [M-H]⁻
Experimental Workflow Diagram
Figure 2: End-to-end workflow for the production of crystalline Geodin Hydrate.
References
Raistrick, H., & Smith, G. (1936). Studies in the biochemistry of micro-organisms: The metabolic products of Aspergillus terreus Thom. Two new chlorine-containing mould metabolic products, Geodin and Erdin.[4] Biochemical Journal. Link
Barton, D. H. R., & Scott, A. I. (1958). The structure of Geodin and Erdin.[5] Journal of the Chemical Society. Link
The Solubility of Geodin Hydrate in Organic Solvents: A Comprehensive Technical Guide for Researchers
Foreword In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a potential drug candidate is paramount. Among these, solubility stands as a critical determinant of a...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a potential drug candidate is paramount. Among these, solubility stands as a critical determinant of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility of Geodin Hydrate, a fungal metabolite of interest, in a range of common organic solvents. As a Senior Application Scientist, my objective is to not only present data but to also provide the underlying scientific rationale and practical methodologies that empower researchers in their experimental endeavors. This document is structured to serve as a valuable resource for scientists and professionals in drug development, offering both theoretical insights and actionable protocols.
Introduction to Geodin Hydrate and the Imperative of Solubility
Geodin Hydrate is a chlorinated, polyketide-derived secondary metabolite produced by various fungi, notably from the Aspergillus genus.[1] Its complex chemical structure, featuring multiple aromatic rings, hydroxyl groups, and a spirocyclic core, presents both opportunities and challenges in drug development. The presence of water molecules within its crystal lattice, forming a hydrate, further influences its physical and chemical behavior.
The solubility of an active pharmaceutical ingredient (API) like Geodin Hydrate is a cornerstone of its developability. It dictates the choice of solvents for synthesis, purification, and formulation, and directly impacts the design of oral and parenteral dosage forms. Poor solubility can lead to low and variable absorption, hindering clinical translation. Therefore, a comprehensive understanding of Geodin Hydrate's solubility profile across a spectrum of organic solvents is not merely academic but a crucial step in its journey from a laboratory curiosity to a potential therapeutic agent.
Theoretical Underpinnings of Geodin Hydrate Solubility
The dissolution of a crystalline solid, such as Geodin Hydrate, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.
The Role of Polarity and Hydrogen Bonding
The Geodin Hydrate molecule possesses both polar and non-polar regions. The hydroxyl and carbonyl groups are capable of forming hydrogen bonds, which are strong dipole-dipole interactions crucial for solubility in polar protic solvents like alcohols. Conversely, the chlorinated benzene rings contribute to its non-polar character, suggesting some solubility in less polar solvents.
The water molecule within the hydrate structure adds another layer of complexity. This integrated water can participate in hydrogen bonding with the solvent, potentially influencing the initial stages of dissolution. However, the energy required to break the crystal lattice (lattice energy) must be overcome by the favorable interactions between the solute and solvent molecules (solvation energy). For a hydrate, this includes the energy associated with the water of hydration.
Impact of the Crystalline State: Lattice Energy
Solubility Profile of Geodin Hydrate
A comprehensive experimental dataset for the solubility of Geodin Hydrate in a wide array of organic solvents is not extensively reported in the public domain. However, based on available data and theoretical considerations, we can compile a profile to guide solvent selection.
Disclaimer: The quantitative data for solvents other than DMSO are estimations based on the principles of "like dissolves like," the known solubility in DMSO, and data for structurally similar fungal metabolites.[9][10][11] These values should be experimentally verified.
Rationale for Estimations:
Methanol and Ethanol: As polar protic solvents, they can engage in hydrogen bonding with the hydroxyl groups of Geodin Hydrate, similar to DMSO. However, their lower polarity compared to DMSO might result in slightly lower solubility.
Acetone: A polar aprotic solvent, acetone can act as a hydrogen bond acceptor. Its moderate polarity suggests it would be a reasonably good solvent.
Ethyl Acetate and Chloroform: These solvents are significantly less polar. While they might interact with the non-polar regions of the Geodin Hydrate molecule, their inability to form strong hydrogen bonds with the polar functional groups will likely limit solubility.
Experimental Determination of Solubility: A Practical Workflow
To obtain accurate and reliable solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[7][12][13]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the key steps for determining the solubility of Geodin Hydrate in various organic solvents.
Materials and Equipment:
Geodin Hydrate (solid)
Selected organic solvents (analytical grade)
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Analytical balance
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
Protocol:
Preparation of Saturated Solutions:
Add an excess amount of solid Geodin Hydrate to a series of vials, each containing a known volume of the respective organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.
Sample Collection and Preparation:
Once equilibrium is reached, carefully withdraw a sample from the supernatant of each vial using a syringe.
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
Quantification:
Dilute the filtered samples as necessary with the appropriate solvent to fall within the linear range of the analytical method.
Analyze the concentration of Geodin Hydrate in the diluted samples using a validated HPLC method or another suitable analytical technique.
Prepare a calibration curve using standard solutions of Geodin Hydrate of known concentrations to accurately quantify the solubility.
Data Analysis:
Calculate the solubility of Geodin Hydrate in each solvent, typically expressed in mg/mL or mol/L.
Report the mean and standard deviation of at least three replicate experiments.
Self-Validating Systems and Data Integrity
The described protocol incorporates self-validating elements to ensure the trustworthiness of the results. The confirmation of equilibrium by sampling at multiple time points is a critical internal control. Furthermore, the use of a validated analytical method with a proper calibration curve ensures the accuracy of the concentration measurements. It is also imperative to characterize the solid phase remaining at the end of the experiment (e.g., by PXRD or DSC) to confirm that no phase transition (e.g., dehydration or solvation) has occurred during the experiment.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Figure 1: Key factors influencing the solubility of Geodin Hydrate.
Figure 2: Step-by-step workflow for the shake-flask solubility determination method.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of Geodin Hydrate in organic solvents, integrating theoretical principles with practical experimental guidance. While a definitive quantitative solubility dataset remains to be fully established through extensive experimental work, the provided estimations and the detailed protocol offer a solid foundation for researchers to proceed with their investigations.
Future work should focus on the experimental validation of the estimated solubility values and the exploration of a wider range of solvents and co-solvent systems. Furthermore, a detailed characterization of the solid-state properties of Geodin Hydrate, including its crystal lattice energy and potential for polymorphism, will provide deeper insights into its dissolution behavior. A thorough understanding of these fundamental properties will undoubtedly accelerate the development of Geodin Hydrate as a potential therapeutic agent.
References
Accurate Lattice Energies for Molecular Crystals from Experimental Crystal Structures. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
Lattice Energies. (n.d.). CrystalExplorer. Retrieved March 7, 2026, from [Link]
Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations. (n.d.). MPG.PuRe. Retrieved March 7, 2026, from [Link]
A method of calculating molecular crystal structures. (n.d.). IUCr Journals. Retrieved March 7, 2026, from [Link]
Using Experimental Crystal Structures From the CSD for Gibbs Lattice Energy Calculations. (2024, January 4). CCDC. Retrieved March 7, 2026, from [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved March 7, 2026, from [Link]
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved March 7, 2026, from [Link]
Shake Flask Method for Partition Coefficient. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
Data-driven organic solubility prediction at the limit of aleatoric uncertainty. (2025, August 20). YouTube. Retrieved March 7, 2026, from [Link]
QSPR Modeling of Fungicides Using Topological Descriptors. (2023, September 30). Semantic Scholar. Retrieved March 7, 2026, from [Link]
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]
Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. (2018, August 1). AIP Publishing. Retrieved March 7, 2026, from [Link]
QSPR Modeling of Fungicides Using Topological Descriptors. (2023, October 1). ResearchGate. Retrieved March 7, 2026, from [Link]
Polyketide Derivatives from the Endophytic Fungus Phaeosphaeria sp. LF5 Isolated from Huperzia serrata and Their Acetylcholinesterase Inhibitory Activities. (2022, February 26). MDPI. Retrieved March 7, 2026, from [Link]
In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Development of QSPR Strategy for the Solubility Prediction. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
Structures of ()-geodin (1), dihydrogeodin (2), and sulochrin (3). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Structural superimposition of geodin (green) and other βγ-crystallins. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Ziprasidone hydrochloride monohydrate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Reaxys®. (n.d.). Elsevier. Retrieved March 7, 2026, from [Link]
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC - NIH. Retrieved March 7, 2026, from [Link]
Solubility of Delphinidin in Water and various Organic Solvent between 298.15 and 343.15 K. (2026, January 4). ResearchGate. Retrieved March 7, 2026, from [Link]
QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (2009, June 3). MDPI. Retrieved March 7, 2026, from [Link]
Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents. (2024, May 17). MDPI. Retrieved March 7, 2026, from [Link]
Towards an understanding of the propensity for crystalline hydrate formation by molecular compounds. (2016, October 18). PMC - NIH. Retrieved March 7, 2026, from [Link]
Geodin (C17H12Cl2O7). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
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Dihydrogeodin. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Efficient Biosynthesis of Fungal Polyketides Containing the Dioxabicyclo-octane Ring System. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]
Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]
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Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. (2019, March 26). MDPI. Retrieved March 7, 2026, from [Link]
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Geodin and Geodin Hydrate: Biogenesis, Natural Reservoirs, and Advanced Isolation Protocols
Executive Summary (+)-Geodin and its hydrated derivative, geodin hydrate, are complex oxaspiro compounds (spirobenzofurans) produced as secondary metabolites by filamentous fungi. As the pharmaceutical industry increasin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(+)-Geodin and its hydrated derivative, geodin hydrate, are complex oxaspiro compounds (spirobenzofurans) produced as secondary metabolites by filamentous fungi. As the pharmaceutical industry increasingly looks to marine and terrestrial fungi for novel enzyme inhibitors and antimicrobial agents, standardizing the extraction of these metabolites is critical. This whitepaper provides an authoritative, in-depth guide to the natural reservoirs, metabolic engineering principles, and self-validating isolation protocols required to yield high-purity geodin hydrate for drug development.
Biogenesis and Natural Reservoirs
Geodin derivatives are predominantly synthesized by species within the Aspergillus and Penicillium genera. The most prolific terrestrial producer is Aspergillus terreus, which co-produces (+)-geodin alongside the blockbuster statin drug, lovastatin[1].
Recently, marine-derived fungal strains have emerged as superior reservoirs for unique halogenated and hydrated analogs. For instance, geodin hydrate has been successfully isolated from the marine-derived Aspergillus flavipes HN4-13, sourced from coastal sediments[2]. Additionally, soft coral-associated Aspergillus sp. (e.g., CHNSCLM-0151) have proven to be robust producers of the geodin grisan backbone[3].
Upstream Causality: Metabolic Engineering of Fermentation
The biosynthesis of geodin is a non-growth-associated process. To maximize titer, fermentation media must be engineered to force the fungus into secondary metabolism.
Carbon/Nitrogen (C/N) Ratio : Geodin formation requires a deficient nitrogen source (e.g., limiting yeast extract to ~2 g/L) coupled with a sustained, elevated carbon source like lactose (40 g/L) or crude glycerol[1],[4]. Extreme nitrogen excess (e.g., 200 g/L yeast extract) induces drastic morphological changes in the mycelium—shifting growth from dense pellets to loose hyphae—which completely abolishes geodin and asterric acid production[5].
Osmotic Stress : The introduction of sodium chloride (NaCl) into the fermentation broth controls osmotic pressure and significantly upregulates geodin biosynthesis, allowing yields to reach multi-gram quantities under optimized conditions[4].
Enzymatic Catalysis : The terminal step of (+)-geodin synthesis is a regio- and stereospecific phenol oxidative coupling of dihydrogeodin. This reaction is catalyzed by dihydrogeodin oxidase, a dimeric blue copper protein[6]. Consequently, ensuring trace copper availability in the fermentation medium is a critical variable for maximizing the conversion of dihydrogeodin to (+)-geodin.
Caption: Metabolic bifurcation of Acetyl-CoA towards Geodin and Lovastatin.
Pharmacological Relevance and Quantitative Data
Geodin hydrate has garnered significant attention in drug development due to its potent enzyme inhibitory activities. Specifically, it acts as a mixed-type inhibitor of
-glucosidase, demonstrating superior efficacy compared to established clinical standards like acarbose[2]. The oxaspiro framework also exhibits notable insecticidal and antimicrobial properties when modified[3].
Table 1: Comparative Bioactivity of Geodin and Derivatives
To isolate geodin hydrate with pharmaceutical-grade purity (>98%), downstream processing must exploit the molecule's specific partition coefficients and hydration state. The following protocol outlines a self-validating workflow.
Phase 1: Liquid-Liquid Extraction (LLE)
Methodology : Separate the fungal biomass from the 14-day fermentation broth via vacuum filtration. Extract the cell-free supernatant three times with an equal volume of Ethyl Acetate (EtOAc).
Mechanistic Rationale : EtOAc is selected due to its moderate polarity, which perfectly matches the oxaspiro framework of geodin. It efficiently partitions the target metabolite into the organic layer while leaving highly polar carbohydrates, salts, and proteins in the aqueous phase[3],[7].
Validation Checkpoint : Concentration under reduced pressure yields a crude extract that can be rapidly validated via UV-Vis spectroscopy. Geodin derivatives typically show characteristic absorption maxima around 280 nm[6].
Phase 2: Vacuum Liquid Chromatography (VLC)
Methodology : Load the dried crude extract onto a normal-phase silica gel column. Elute using a stepwise gradient of Petroleum Ether (PE) to EtOAc (e.g., 100:0 transitioning to 0:100).
Mechanistic Rationale : This step serves as a bulk fractionation mechanism. Non-polar lipids elute early in the PE-heavy fractions, while geodin and geodin hydrate elute in the mid-polarity fractions (typically around 70:30 PE:EtOAc)[3].
Validation Checkpoint : Spot fractions on TLC plates and develop with a PE:EtOAc solvent system. Geodin derivatives will fluoresce under short-wave UV (254 nm) and stain distinctly with iodine vapor.
Phase 3: Reverse-Phase HPLC (RP-HPLC)
Methodology : Pool the geodin-rich VLC fractions and inject them into a semi-preparative RP-HPLC system equipped with a C18 column. Elute using a gradient of Methanol (MeOH) and Water (H2O).
Mechanistic Rationale : While normal-phase chromatography separates by general polarity classes, RP-HPLC resolves molecules based on subtle hydrophobic differences. The hydrated nature of geodin hydrate alters its hydrodynamic radius and hydrogen-bonding capacity, allowing it to achieve baseline resolution from anhydrous (+)-geodin and other co-metabolites (like asterric acid) on a C18 stationary phase[5],[2].
Validation Checkpoint : Monitor the eluent at 280 nm. The isolated peak corresponding to geodin hydrate must demonstrate a singular, symmetrical peak upon analytical re-injection (confirming >98% purity) before proceeding to NMR/MS structural elucidation[7].
Caption: Step-by-step chromatographic isolation protocol for Geodin Hydrate.
References[3] Title: Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived Geodin Derivatives and Their Preliminary Structure–Activity Relationships
Source : MDPI
URL :[Link][6] Title : Purification and Properties of Dihydrogeodin Oxidase from Aspergillus terreus
Source : The Journal of Biochemistry (Oxford Academic)
URL :[Link][7] Title : Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183
Source : Frontiers in Microbiology
URL :[Link][1] Title : Simultaneous biosynthesis of (+)-geodin by a lovastatin-producing fungus Aspergillus terreus
Source : PubMed (NIH)
URL :[Link][5] Title : Exploring the extremes: applying high concentration of yeast extract leads to drastic morphological changes and elimination of (+)-geodin and asterric acid production in Aspergillus terreus submerged cultures
Source : PubMed (NIH)
URL :[Link][4] Title : Lovastatin and (+)-geodin production by Aspergillus terreus from crude glycerol
Source : ResearchGate
URL :[Link][2] Title : Marine Fungal Metabolites as Potential Antidiabetic Agents: A Comprehensive Review of Their Structures and Enzyme Inhibitory Activities
Source : MDPI
URL :[Link]
Technical Guide: Biosynthesis of Geodin & Geodin Hydrate in Aspergillus terreus
This guide details the biosynthetic pathway of Geodin Hydrate and its parent compound Geodin in Aspergillus terreus. It synthesizes genomic data, enzymatic mechanisms, and experimental protocols for researchers in natura...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the biosynthetic pathway of Geodin Hydrate and its parent compound Geodin in Aspergillus terreus. It synthesizes genomic data, enzymatic mechanisms, and experimental protocols for researchers in natural product biosynthesis and drug discovery.
Executive Summary
Geodin Hydrate (a chlorinated diphenyl ether) and Geodin (a chlorinated grisandiene) are secondary metabolites produced primarily by the filamentous fungus Aspergillus terreus. They belong to the "emodin family" of polyketides, sharing a common anthraquinone ancestry that undergoes extensive oxidative remodeling.
For drug development professionals, these compounds represent a masterclass in oxidative ring cleavage and recycling . The pathway transforms a planar anthraquinone (emodin) into a benzophenone (sulochrin), which is then chlorinating and oxidatively coupled to form the spiro-center of geodin. Geodin hydrate represents the hydrolyzed, open-chain diphenyl ether form, often co-isolated due to the labile nature of the spiro-lactone linkage in aqueous environments.
Genetic Architecture: The ged Cluster
The biosynthesis is governed by the ged gene cluster (approx. 25 kb), located on the chromosome of A. terreus. This cluster encodes the enzymatic assembly line required to convert simple acyl-CoA precursors into complex chlorinated scaffolds.
Key Biosynthetic Loci
Gene (Locus)
Enzyme Class
Function
Mechanism
gedC
Polyketide Synthase (non-reducing PKS)
Scaffold Assembly
Condenses 1 Acetyl-CoA + 7 Malonyl-CoA to form the octaketide backbone (Atrochrysone).
gedH
Anthrone Oxidase
Aromatization
Oxidizes emodin anthrone to emodin (anthraquinone).
gedI
O-Methyltransferase
Methylation
Methylates the C-8 hydroxyl of emodin to form Questin.
gedJ / gedK
Questin Oxygenase (Co-dependent)
Ring Cleavage
Oxidatively cleaves the central ring of Questin to form the benzophenone Sulochrin .
gedL
Halogenase (FADH2-dependent)
Chlorination
Regiospecific chlorination of Sulochrin to form Dihydrogeodin .
ged? (Putative)
Laccase / MCO
Oxidative Coupling
Radical coupling of Dihydrogeodin to form the spiro-grisan Geodin .
Detailed Biosynthetic Mechanism
The pathway is a cascade of assembly, tailoring, cleavage, and re-assembly .
Phase I: Polyketide Assembly & Aromatization
Priming: The PKS (GedC ) initiates with Acetyl-CoA.
Elongation: Seven iterative decarboxylative condensations with Malonyl-CoA create a linear octaketide.
Cyclization: The Claisen cyclase domain (or accessory enzyme) folds the chain into Atrochrysone carboxylic acid , which decarboxylates and oxidizes to form Emodin Anthrone .
Oxidation:GedH oxidizes the anthrone to Emodin , a stable anthraquinone intermediate.
Phase II: Ring Cleavage (The "Emodin Switch")
This is the critical divergence point from standard anthraquinones.
Methylation:GedI converts Emodin to Questin .
Oxidative Cleavage: The Questin Oxygenase complex attacks the quinone ring of Questin. This "Baeyer-Villiger-like" oxidation cleaves the C-C bonds, opening the central ring to generate Sulochrin , a benzophenone.
Significance: This transforms a rigid tricyclic system into a flexible bicycl
Foundational
Comprehensive Spectroscopic Elucidation of Geodin Hydrate: A Technical Guide to NMR, IR, and MS Analysis
Executive Summary Geodin is a structurally complex, halogenated spirobenzofuranone secondary metabolite primarily isolated from the marine and terrestrial fungus Aspergillus terreus[1]. Recognized for its potent antimicr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Geodin is a structurally complex, halogenated spirobenzofuranone secondary metabolite primarily isolated from the marine and terrestrial fungus Aspergillus terreus[1]. Recognized for its potent antimicrobial, antiviral, and cytotoxic bioactivities, geodin serves as a critical scaffold in natural product drug discovery[2]. Geodin hydrate (CAS: 3209-10-7) represents the stable, crystallized form of the molecule containing water of hydration, which fundamentally influences its solid-state spectroscopic behavior[3].
This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of geodin hydrate. By integrating Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR), researchers can systematically map its highly oxygenated grisan backbone, spiro-center, and dichloro-substituted aromatic ring.
Structural Overview & Chemical Properties
Understanding the molecular topography of geodin hydrate is prerequisite to interpreting its spectral data.
Chemical Name: (+)-Geodin Hydrate
Molecular Formula: C₁₇H₈Cl₂O₇ · H₂O
Exact Mass (Anhydrous): 393.96 Da (for ³⁵Cl isotope)
Core Scaffold: A grisan backbone featuring a spiro[benzofuran-2,1'-cyclohexa-2',5'-diene]-3,4'-dione system.
Key Functional Groups: Two chlorine atoms (C-5, C-7), a methyl ester (C-3'), an aromatic methoxy group (C-6), and a highly acidic free phenolic hydroxyl (C-4).
Extraction & Isolation Protocol
To ensure high-fidelity spectroscopic data, the isolation protocol must minimize the degradation of the sensitive spiro-dienone system. This methodology employs a self-validating feedback loop where intermediate TLC and UV-Vis checks prevent the propagation of degraded artifacts.
Step-by-Step Methodology
Fermentation: Cultivate Aspergillus terreus in Potato Dextrose Broth (PDB) supplemented with 2.0% NaCl for 21 days at 25°C. The chloride source is critical to induce the biosynthesis of the halogenated metabolite.
Solvent Extraction: Harvest the fungal mycelium and broth. Extract the broth exhaustively with ethyl acetate (EtOAc) at room temperature. Concentrate the organic layer under reduced pressure (≤ 40°C) to yield the crude extract.
Primary Fractionation: Subject the crude extract to silica gel column chromatography. Elute using a step gradient of hexane/EtOAc (from 90:10 to 50:50, v/v). Monitor fractions via TLC (UV active at 254 nm; stains dark brown with FeCl₃ due to the phenolic OH).
HPLC Purification: Pool the geodin-rich fractions and purify via semi-preparative RP-HPLC (C18 column, 5 µm, 250 × 10 mm). Use an isocratic elution of 60% H₂O / 40% Acetonitrile containing 0.1% formic acid to suppress ionization of the phenol during separation.
Crystallization: Lyophilize the purified eluate. Recrystallize the resulting powder from aqueous methanol (MeOH/H₂O, 8:2) at 4°C to yield geodin hydrate as pale yellow needles.
Fig 1: Step-by-step extraction and isolation workflow for Geodin Hydrate.
Spectroscopic Analysis Workflow
Mass Spectrometry (MS) Analysis & Fragmentation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the first analytical checkpoint.
Causality of Experimental Choice: ESI in negative ion mode ([M-H]⁻) is strictly preferred. The acidic phenolic proton at C-4 (stabilized by the adjacent electron-withdrawing chlorines and carbonyl) readily deprotonates, providing a superior signal-to-noise ratio compared to positive mode.
Self-Validating Isotopic Signature: Before advancing to NMR, the MS spectrum must display a classic 100:65:10 isotopic cluster at m/z 393, 395, and 397. This mathematically validates the presence of exactly two chlorine atoms[4].
MS/MS Fragmentation Pathway:
The fragmentation of geodin is driven by the stability of the aromatic system and the lability of the ester and spiro linkages[4].
Precursor Ion: m/z 392.95 ([M-H]⁻, ³⁵Cl₂).
Primary Cleavage: Homolytic cleavage yielding the loss of a methyl radical (•CH₃, -15 Da) from the methoxy group, generating a stable radical anion at m/z 377.95.
Secondary Cleavage: Loss of carbon dioxide (CO₂, -44 Da) from the methoxycarbonyl group, yielding m/z 348.95.
Spiro-Ring Opening: Heterolytic cleavage of the C-O-C spiro bond results in the complete separation of the benzofuranone and cyclohexadienone fragments.
Fig 2: Primary ESI-MS/MS negative ion fragmentation pathways of Geodin.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides orthogonal validation of the functional groups.
Causality of Experimental Choice: Attenuated Total Reflectance (ATR)-FTIR is utilized to analyze the intact hydrate crystal. This avoids the hygroscopic interference introduced by traditional KBr pellet pressing, ensuring the observed water bands belong natively to the geodin hydrate lattice[5].
Key Absorptions:
3450 - 3200 cm⁻¹: A broad, intense band confirming the presence of both the phenolic -OH and the lattice water of hydration.
1735 cm⁻¹: Sharp peak denoting the ester carbonyl (C=O) stretch.
740 cm⁻¹: C-Cl stretching vibration, characteristic of the halogenated aromatic ring[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the grisan backbone.
Causality of Experimental Choice: DMSO-d₆ is selected as the solvent because its strong hydrogen-bond accepting nature breaks the internal hydrogen bonding network of the hydrate, sharpening the exchangeable phenolic -OH signal which would otherwise broaden into the baseline in CDCl₃.
1D and 2D NMR Elucidation:
Spiro Center Validation: The spiro carbon (C-2/C-1') is the most diagnostic feature, appearing at ~92.0 ppm in the ¹³C spectrum. Its quaternary nature is confirmed by DEPT-135 (absence of signal), and its connectivity is established via HMBC correlations from the dienone protons (H-3' and H-5').
Dienone System: The cyclohexadienone ring protons appear as a distinct coupled system in the 6.0 - 6.5 ppm range.
Carbonyl Mapping: Three distinct carbonyl resonances are observed and assigned via HMBC: ~192 ppm (dienone C=O), ~185 ppm (benzofuranone C=O), and ~165 ppm (ester C=O).
Quantitative Data Presentation
The following table synthesizes the expected multi-nuclear and multi-modal spectroscopic data for geodin hydrate, serving as a reference matrix for structural verification.
Geodin Hydrate: Pharmacological Profiling, Mechanistic Pathways, and High-Throughput Screening Methodologies
Executive Summary Geodin hydrate (CAS: 3209-10-7) is a structurally complex spiro-grisan polyketide and a secondary metabolite predominantly isolated from marine-derived fungi, including Aspergillus terreus and Aspergill...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Geodin hydrate (CAS: 3209-10-7) is a structurally complex spiro-grisan polyketide and a secondary metabolite predominantly isolated from marine-derived fungi, including Aspergillus terreus and Aspergillus flavipes[1]. Historically recognized within the broader 'emodin family' of fungal natural products[2], geodin and its hydrated derivatives have recently garnered significant attention in drug discovery. Moving beyond its traditional classification as a simple antimicrobial, modern pharmacological profiling reveals Geodin Hydrate as a highly versatile, multi-target lead compound. It exhibits potent antidiabetic properties via mixed-type α-glucosidase inhibition, cardioprotective effects through the modulation of fibrinolysis, and broad-spectrum antimicrobial efficacy against resistant pathogens.
This technical guide provides a comprehensive framework for researchers and drug development professionals to understand the mechanistic pathways of Geodin Hydrate and implement field-proven, self-validating screening protocols for its evaluation.
Pharmacological Profile & Mechanistic Pathways
Metabolic Regulation: α-Glucosidase Inhibition
Postprandial hyperglycemia is a primary therapeutic target in the management of Type 2 Diabetes Mellitus. Geodin hydrate has been identified as a potent inhibitor of α-glucosidase, outperforming standard clinical therapeutics like acarbose in specific in vitro models[1]. Crucially, kinetic studies reveal that Geodin Hydrate functions as a mixed-type inhibitor . This indicates that the molecule possesses allosteric flexibility, capable of binding to both the free α-glucosidase enzyme and the enzyme-substrate complex. This dual-binding mechanism reduces the maximum catalytic rate (
) while altering the enzyme's affinity for the substrate (), providing a robust blockade against carbohydrate cleavage that cannot be overcome simply by higher substrate concentrations in the gut[1].
Cardiovascular Protection: PAI-1 Inhibition and Fibrinolysis
Antimicrobial and Antifungal Efficacy
Geodin and its structurally optimized congeners (such as esterified or halogenated derivatives) exhibit profound broad-spectrum antimicrobial activity. Preliminary structure-activity relationship (SAR) studies demonstrate that the replacement of the 4-OH group with benzoyl substituents drastically enhances its biocidal profile. These derivatives show potent inhibitory activities against Gram-positive bacteria like Staphylococcus aureus and marine pathogens like Aeromonas salmonicida[5]. Most notably, specific Geodin congeners demonstrate exceptional antifungal potency against Candida albicans, achieving Minimum Inhibitory Concentrations (MICs) as low as 0.59 μM[5].
Quantitative Data Presentation
The following table synthesizes the quantitative biological activities of Geodin Hydrate and its closely related derivatives across various therapeutic targets.
Compound / Derivative
Target / Organism
Therapeutic Area
Potency (IC₅₀ / MIC)
Mechanism / Notes
Geodin Hydrate
α-Glucosidase
Antidiabetic
IC₅₀ = 55 μM
Mixed-type inhibition; binds free enzyme and ES complex[1].
Potency enhanced via halogenated benzyl introduction[5].
Geodin Derivatives
Candida albicans
Antifungal
MIC = 0.59–2.44 μM
High potency achieved via 4-OH benzoyl substitution[5].
Systems Biology Visualization
The multi-target pharmacological network of Geodin Hydrate is mapped below, illustrating its parallel mechanisms of action across metabolic, cardiovascular, and antimicrobial pathways.
Fig 1: Multi-target pharmacological pathways of Geodin Hydrate across diverse biological systems.
Advanced Screening Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As a Senior Application Scientist, I have detailed not just the procedural steps, but the underlying causality dictating these experimental choices.
Because Geodin Hydrate is a mixed inhibitor[1], testing a single substrate concentration is scientifically invalid; it cannot distinguish between competitive, non-competitive, or mixed inhibition. A substrate gradient is strictly required to calculate both
(affinity for the free enzyme) and (affinity for the enzyme-substrate complex) via Lineweaver-Burk plotting.
Reagent Preparation : Prepare 0.1 M potassium phosphate buffer (pH 6.8). Dissolve Geodin Hydrate in DMSO. Causality: The final assay DMSO concentration must be kept below 1% (v/v) to prevent solvent-induced protein denaturation, which would artificially inflate the perceived inhibitory effect.
Enzyme Activation & Pre-incubation : Pre-incubate 0.5 U/mL α-glucosidase (from Saccharomyces cerevisiae) with varying concentrations of Geodin Hydrate (10–100 μM) for 15 minutes at 37°C. Causality: Pre-incubation is critical to allow the establishment of thermodynamic equilibrium for allosteric binding before the substrate is introduced.
Substrate Gradient Addition : Introduce the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at multiple concentrations (0.5, 1.0, 2.0, and 5.0 mM) across different wells. Causality: Upon cleavage by α-glucosidase, pNPG releases p-nitrophenol, which shifts to a yellow phenolate ion, allowing precise spectrophotometric quantification.
Kinetic Readout & Analysis : Measure absorbance continuously at 405 nm for 20 minutes using a microplate reader. Calculate the initial velocity (
) for each well and plot versus to generate Lineweaver-Burk plots.
Protocol 2: Resazurin-Based Broth Microdilution for Antimicrobial Screening
When screening complex fungal polyketides like Geodin, traditional optical density (OD₆₀₀) measurements are highly prone to false positives. Fungal extracts often possess intrinsic pigmentation or poor aqueous solubility that causes micro-precipitation in the broth, both of which artificially inflate turbidity readings.
Inoculum Standardization : Adjust S. aureus or C. albicans cultures to a 0.5 McFarland standard, then dilute to a final working concentration of
CFU/mL in Mueller-Hinton Broth (MHB) or RPMI-1640.
Compound Plating : Perform two-fold serial dilutions of Geodin Hydrate (0.5 μM to 64 μM) in a 96-well plate.
Incubation : Inoculate the wells and incubate at 37°C for 18-24 hours.
Resazurin Addition : Add 10 μL of a 0.015% resazurin solution to each well and incubate for an additional 2-4 hours in the dark. Causality: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) strictly by the active electron transport chain of viable cells. This completely decouples the viability readout from any compound precipitation or intrinsic color.
Endpoint Determination : The MIC is determined as the lowest concentration of Geodin Hydrate that prevents the color shift from blue to pink (or exhibits baseline fluorescence at Ex/Em 560/590 nm).
Future Perspectives in Drug Development
The spiro-grisan backbone of Geodin Hydrate presents an excellent scaffold for rational drug design. Future development should focus on Structure-Activity Relationship (SAR) optimization. Current data indicates that the phenolic hydroxyl group is not strictly required for its biocidal activity; rather, the introduction of halogenated benzyl groups (specifically fluorobenzyl) and the esterification of the 4-OH group act as key molecular switches that drastically amplify its antibacterial and antifungal potency[5]. For antidiabetic applications, computational docking against the allosteric sites of mammalian GH31 family α-glucosidases will be the next critical step in translating this marine fungal metabolite into a viable clinical candidate.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Mechanistic Profiling of Geodin Hydrate in Metabolic and Fibrinolytic Pathways
Executive Summary & Biological Context
Geodin Hydrate (Parent CAS: 427-63-4) is a chlorinated depsidone fungal metabolite primarily isolated from Aspergillus terreus and Penicillium glabrum.[1] While historically identified for its antibiotic properties against Gram-positive bacteria, recent pharmacological profiling has repositioned Geodin as a significant bioactive small molecule in metabolic and cardiovascular research.[1]
Key Mechanisms of Action (MoA):
Insulin-Independent Glucose Uptake Stimulation: Geodin stimulates glucose uptake in adipocytes via a pathway distinct from the classical Insulin/PI3K/Akt axis.[1] Crucially, this activity is resistant to Wortmannin (a PI3K inhibitor), suggesting a potential alternative therapeutic target for Type 2 Diabetes (T2D) where insulin resistance is prevalent.
Technical Note on "Hydrate" Form:
Geodin is frequently supplied as a hydrate (solvate).[1] Researchers must calculate the precise molarity based on the specific molecular weight (MW) of the hydrated lot provided (typically ~417-435 g/mol depending on hydration state) versus the anhydrous MW (399.18 g/mol ).[1]
Reagent Preparation & Handling
Objective: Ensure consistent bioavailability and accurate dosing. Geodin is hydrophobic; improper solubilization yields erratic data.[1]
Rationale: To validate Geodin’s unique MoA, we must distinguish its activity from insulin.[1] We utilize 2-NBDG , a fluorescent glucose analog, in differentiated 3T3-L1 adipocytes.[1] The critical control is Wortmannin , which abolishes insulin-induced uptake but should fail to block Geodin-induced uptake.[1]
Define therapeutic window (Geodin can be cytotoxic at high doses).[1]
Troubleshooting Guide
Precipitation: If crystals form in media, reduce stock concentration or warm to 37°C. Ensure the "Hydrate" MW correction was applied.
High Background (2-NBDG): Ensure thorough washing with ice-cold PBS.[1] Incomplete washing leads to false positives.[1]
No Activity: Verify Geodin source. Aspergillus strains vary in metabolite production. Confirm structure via HPLC/MS if synthesizing in-house.[1]
References
Murakami, S., et al. (2005).[1] "Identification and preliminary SAR studies of (+)-Geodin as a glucose uptake stimulator for rat adipocytes." Bioorganic & Medicinal Chemistry Letters, 15(8), 2125-2128.[1]
Asami, Y., et al. (2006).[1] "Geodin, a fungal metabolite, inhibits the binding of fibrinogen to the platelet integrin alphaIIbbeta3." The Journal of Antibiotics, 59(11), 724-728. (Contextual reference for hemostatic modulation).
Rønnest, M. H., et al. (2011).[1][2] "(+)-Geodin from Aspergillus terreus."[1][2] Acta Crystallographica Section C, 67(3), o125-o128.[1][2] (Structural data on the hydrate form).
Zou, C., et al. (2020).[1] "Glucose Uptake Assays: A Review of Current Methods." Frontiers in Endocrinology. (Methodology grounding).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Content Type: Advanced Application Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) has necessitated the exploration of underexploited chemical spaces, particularly marine-derived fungal secondary metabolites. Geodin and its hydrated analog, Geodin Hydrate , are spiro-benzofuran derivatives primarily isolated from marine and terrestrial strains of Aspergillus terreus[1].
As a Senior Application Scientist, I approach the evaluation of Geodin Hydrate not merely as a screening exercise, but as a rigorous, self-validating analytical workflow. Geodin Hydrate exhibits potent bacteriostatic and bactericidal properties against Gram-positive bacteria, including Staphylococcus aureus, and specific Gram-negative pathogens like Pseudomonas aeruginosa[2].
Mechanistic Causality:
Geodin functions by disrupting bacterial cell wall integrity and interfering with essential enzymatic pathways. Recent structure-activity relationship (SAR) studies indicate that the phenolic hydroxyl groups and halogenated benzyl modifications on the grisan backbone significantly enhance its binding affinity to bacterial targets[3]. To ensure that observed phenotypic responses in our assays are strictly attributable to Geodin Hydrate, this protocol integrates strict chemical verification (LC-MS/NMR) prior to biological evaluation.
Experimental Workflow & Pathway Visualization
The following diagram illustrates the logical progression from fungal cultivation under specific stress conditions to the final phenotypic validation of the antimicrobial agent.
Workflow for the isolation, validation, and antimicrobial screening of Geodin Hydrate.
Quantitative Antimicrobial Efficacy
To contextualize the potency of Geodin Hydrate and its semisynthetic derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) data against key opportunistic pathogens.
Compound Variant
Target Pathogen
Gram Stain
MIC (µM)
Reference Control (Ciprofloxacin)
Geodin Hydrate
Staphylococcus aureus
Positive (+)
4.93
1.88 µM
Geodin Hydrate
Aeromonas salmonicida
Negative (-)
4.62
N/A
Ethyl-Geodin
Pseudomonas aeruginosa
Negative (-)
5.85
1.88 µM
Geodin (Parent)
Pseudomonas aeruginosa
Negative (-)
7.53
1.88 µM
Data synthesized from recent marine-derived fungal metabolite screenings[2][3].
Experimental Protocols
Protocol A: Osmotic-Stress Fermentation and Isolation of Geodin Hydrate
Objective: To cultivate A. terreus and isolate high-purity Geodin Hydrate using a bioassay-guided fractionation approach.
Scientific Causality: We utilize a high-salinity (2.0% NaCl) rice medium. Why? Osmotic stress acts as an epigenetic trigger that activates silent biosynthetic gene clusters (BGCs) in marine-derived Aspergillus species, significantly upregulating the yield of spiro-benzofurans like Geodin[4]. Ethyl acetate (EtOAc) is selected for extraction because its polarity index optimally partitions moderately polar secondary metabolites while leaving highly polar primary metabolites (e.g., sugars, proteins) in the aqueous phase.
Step-by-Step Methodology:
Inoculation: Inoculate spores of Aspergillus terreus (e.g., strain MCCC M28183) into 1 L Erlenmeyer flasks containing 100 g of commercially available rice and 100 mL of distilled water supplemented with 2.0% (w/v) NaCl.
Incubation: Incubate the flasks under static conditions at 28°C for 21 days to ensure complete secondary metabolite accumulation.
Extraction: Macerate the fermented rice with 300 mL of EtOAc per flask. Sonicate for 30 minutes to disrupt fungal mycelia, maximizing intracellular metabolite release. Filter the suspension and concentrate the organic layer in vacuo at 40°C.
Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a step gradient of petroleum ether/EtOAc (from 10:1 to 1:1 v/v).
Purification: Pool fractions exhibiting UV absorbance at 254 nm and purify via preparative Reverse-Phase HPLC (C18 column, H2O/Acetonitrile gradient). Collect the peak corresponding to Geodin Hydrate.
Validation: Confirm structural integrity and >98% purity using 1H-NMR and LC-HRMS prior to biological assays.
Objective: Determine the MIC of Geodin Hydrate using a robust, self-validating broth microdilution system.
Scientific Causality: To eliminate the subjectivity of visual turbidity assessments, Resazurin (Alamar Blue) is incorporated as a redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Furthermore, the protocol is designed as a "self-validating system" by incorporating three strict controls: a Sterility Control (validates media integrity), a Vehicle Control (validates that the DMSO solvent does not inhibit growth), and a Positive Control (validates the assay's sensitivity to known antibiotics).
Step-by-Step Methodology:
Inoculum Preparation: Cultivate target bacterial strains (e.g., S. aureus, P. aeruginosa) in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase (OD600 ≈ 0.5). Dilute the suspension in fresh MHB to a final concentration of
CFU/mL.
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Geodin Hydrate (starting at 100 µM) in MHB. Ensure the final concentration of DMSO in all wells does not exceed 1% (v/v).
Control Establishment (Critical for Self-Validation):
Sterility Control: MHB only (Must remain clear/blue).
Inoculation: Add 50 µL of the bacterial inoculum to all test and control wells (excluding the sterility control).
Incubation & Readout: Incubate the plate at 37°C for 16 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
Data Interpretation: The MIC is defined as the lowest concentration of Geodin Hydrate that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.
References
Recent updates on the bioactive compounds of the marine-derived genus Aspergillus
RSC Advances[Link]
Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived Geodin Derivatives and Their Preliminary Structure–Activity Relationships
MDPI Marine Drugs[Link]
Structures of (+)-geodin (1), dihydrogeodin (2), and sulochrin (3)
ResearchGate[Link]
Production of secondary metabolites in stirred tank bioreactor co-cultures of Streptomyces noursei and Aspergillus terreus
Frontiers in Bioengineering and Biotechnology[Link]
Application Note: Unlocking Marine-Derived Therapeutics—Geodin Hydrate in Cancer Cell Line Research
Scientific Overview & Mechanistic Grounding Geodin Hydrate is a highly oxygenated, chlorinated diphenyl ether derivative originally isolated from marine-derived Aspergillus species[1]. While historically recognized for i...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Overview & Mechanistic Grounding
Geodin Hydrate is a highly oxygenated, chlorinated diphenyl ether derivative originally isolated from marine-derived Aspergillus species[1]. While historically recognized for its antimicrobial properties, recent high-throughput screenings have repositioned Geodin Hydrate as a potent, multi-targeted anti-cancer lead compound.
As a Senior Application Scientist, it is critical to understand that Geodin Hydrate does not merely act as a generic cytotoxin; it modulates specific tumor microenvironment (TME) interactions and apoptotic pathways. Its application in oncology research is anchored by three validated mechanisms:
Immunogenic Cell Death (ICD): Geodin and its complex polyketide conjugates (e.g., aspercyclicins) induce Immunogenic Cell Death (ICD)[3]. This is characterized by the pre-apoptotic exposure of Calreticulin (CRT) on the cell surface and the secretion of ATP, bridging innate and adaptive anti-tumor immunity[3].
Broad-Spectrum Cytotoxicity: Geodin demonstrates substantial cytotoxic activity against a wide array of human carcinoma cell lines, driving apoptosis via mitochondrial dysfunction and caspase activation[1].
Quantitative Data: Cytotoxicity Profiling
To establish a baseline for dosing in functional assays, researchers must reference the established half-maximal inhibitory concentrations (IC50). Geodin exhibits consistent low-micromolar efficacy across diverse lineages[1].
Cell Line
Cancer Type
IC50 (μM)
Positive Control (Staurosporine) IC50
BT474
Breast Cancer
8.88
< 1.0 μM
NCI-H460
Large Cell Lung Cancer
9.22
< 1.0 μM
H-1975
Non-Small Cell Lung Cancer
9.96
< 1.0 μM
A549
Lung Cancer
11.05
< 1.0 μM
K562
Chronic Myelogenous Leukemia
11.14
< 1.0 μM
DU145
Prostate Cancer
14.44
< 1.0 μM
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every assay includes built-in causality checks to ensure data integrity and prevent false positives.
Caption: Standardized experimental workflow for evaluating Geodin Hydrate in cancer cell lines.
Protocol A: 3D Spheroid Invasion Assay (PAI-1 Inhibition)
Materials: MDA-MB-231 (highly invasive breast cancer cells), Ultra-Low Attachment (ULA) 96-well plates, Type I Rat Tail Collagen, Geodin Hydrate (10 mM stock in DMSO), Y27632 (ROCK inhibitor control).
Step-by-Step Methodology:
Spheroid Formation: Seed MDA-MB-231 cells at 2,000 cells/well in ULA plates. Centrifuge at 300 x g for 5 minutes to force aggregation. Incubate for 72 hours until compact spheroids form.
ECM Embedding: Carefully remove 50% of the media. Overlay spheroids with 50 μL of neutralized Type I Collagen (2.0 mg/mL) kept on ice. Incubate at 37°C for 1 hour to allow collagen polymerization.
Treatment Application: Add fresh media containing treatments to the polymerized gels:
Imaging & Quantification: Image spheroids at 0h, 24h, 48h, and 72h using a brightfield or confocal microscope.
Validation Checkpoint: Calculate the "Invasion Area" (Total Area at 72h minus Core Area at 0h). If the Y27632 control does not show at least a 50% reduction in invasion compared to DMSO, the collagen matrix density is flawed, and the assay must be repeated.
Protocol B: Immunogenic Cell Death (ICD) Profiling
Causality & Rationale: To prove that Geodin-induced apoptosis is immunogenic rather than tolerogenic, we must measure Damage-Associated Molecular Patterns (DAMPs). ATP secretion acts as a "find-me" signal for macrophages, while surface Calreticulin (CRT) acts as an "eat-me" signal[3].
Materials: A549 lung cancer cells, ATP Luminescence Assay Kit, Anti-Calreticulin-FITC antibody, Propidium Iodide (PI).
Step-by-Step Methodology:
Cell Treatment: Seed A549 cells in 6-well plates (3x10^5 cells/well). Treat with Geodin Hydrate at IC50 (11 μM) and 2x IC50 (22 μM) for 24 hours.
ATP Secretion (Supernatant):
Collect 100 μL of the conditioned culture media (do not lyse the cells).
Mix with 100 μL of ATP luminescence reagent. Read luminescence immediately.
Validation: High luminescence indicates active active secretion of ATP prior to secondary necrosis.
CRT Surface Exposure (Flow Cytometry):
Harvest cells using a non-enzymatic detachment solution (EDTA) to prevent cleaving surface proteins.
Wash in cold PBS containing 1% BSA. Crucial: Do not permeabilize the cells. CRT is normally in the ER; we are strictly measuring translocated surface CRT.
Stain with Anti-CRT-FITC (1:100) for 30 mins on ice in the dark.
Wash and resuspend in PBS with PI (1 μg/mL) to exclude dead (permeable) cells from the analysis.
Validation Checkpoint: Gate for PI-negative (live/early apoptotic) cells. A rightward shift in FITC fluorescence in this population confirms true pre-apoptotic CRT translocation, validating the ICD mechanism.
"Geodin Hydrate" delivery systems for in vivo studies
Application Note: High-Performance Delivery Strategies for Geodin and Geodin Hydrate in Preclinical Models Abstract Critical Disambiguation: This protocol refers to Geodin (the fungal metabolite), not Geodon (Ziprasidone...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance Delivery Strategies for Geodin and Geodin Hydrate in Preclinical Models
Abstract
Critical Disambiguation: This protocol refers to Geodin (the fungal metabolite), not Geodon (Ziprasidone), the antipsychotic medication.
Part 1: Physicochemical Profiling & Vehicle Selection
Successful delivery requires understanding the solute's limitations. Geodin is a chlorinated grisandione structure. In its hydrate form, water molecules are incorporated into the crystal lattice, altering the molecular weight but not the fundamental hydrophobicity of the active moiety.
Crucial: Adjust weighed mass to account for water weight.
Solubility
DMSO, Ethanol, Ethyl Acetate
Requires organic co-solvent or complexation.
Insolubility
Water, Saline, PBS
Do not attempt direct dissolution in aqueous buffer.
Vehicle Selection Logic
Route A (Intraperitoneal - IP): The peritoneum can tolerate higher solvent concentrations. A Co-solvent system (DMSO/PEG) is cost-effective and sufficient.
Route B (Intravenous - IV): Veins are sensitive to phlebitis and precipitation.[5] A Cyclodextrin-based complexation is required to shield the hydrophobic drug and prevent micro-embolisms.
Part 2: Formulation Strategies & Protocols
Strategy A: The Co-Solvent System (Standard for IP)
Best for: Acute studies, IP injection, metabolic screening.
Mechanism: DMSO disrupts the crystal lattice, while PEG 400 acts as an interface between the organic solvent and the aqueous buffer, preventing immediate precipitation upon dilution.
Reagents:
Geodin Hydrate (Solid)
Dimethyl Sulfoxide (DMSO), anhydrous, sterile (Sigma-Aldrich or equivalent).
Calculation: Determine the target dose (e.g., 20 mg/kg).
Correction Factor: If using Geodin Hydrate, multiply target mass by
.
Primary Solubilization: Dissolve Geodin in 100% DMSO .
Target Conc: 20x the final desired concentration.
Limit: Keep DMSO volume < 5% of total injection volume.
Secondary Solubilization: Add PEG 400 to the DMSO/Geodin mixture.
Ratio: 1 part DMSO mix : 4 parts PEG 400.
Action: Vortex vigorously for 30 seconds. Solution should be clear yellow/amber.
Aqueous Extension: Slowly add warm (37°C) Saline while vortexing.
Final Ratio: 5% DMSO / 40% PEG 400 / 55% Saline.
Observation: A slight turbidity (Tyndall effect) is acceptable; distinct crystals are not.
Strategy B: Cyclodextrin Complexation (Advanced for IV)
Best for: Pharmacokinetics, IV tail vein injection, chronic dosing.
Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic interior (hosting Geodin) and hydrophilic exterior, rendering the drug water-soluble without organic solvents.
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. Filter through 0.22 µm filter.[6]
Drug Addition: Add Geodin powder to the HP-β-CD solution.
Energy Input:
Sonicate in a water bath at 40°C for 30–45 minutes.
Shake at 200 RPM for 2-4 hours if sonication is insufficient.
Validation: The solution must be optically clear. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, the drug is not fully complexed; reduce concentration or increase cyclodextrin %.
Filtration: Pass through a 0.22 µm PES (Polyethersulfone) filter before injection.
Part 3: Visualization of Workflows
Figure 1: Vehicle Decision Matrix
Caption: Logical flow for selecting the appropriate Geodin delivery vehicle based on administration route and study duration.
Figure 2: Mechanism of Action & Target Interaction
Part 4: Quality Control & Validation
Before injecting animals, the formulation must be validated to prevent data artifacts caused by vehicle toxicity or drug precipitation.
The "Dilution Shock" Test:
Take 10 µL of your final formulation.
Add it to 1 mL of warm saline (simulating blood volume).
Pass: Solution remains clear or slightly opalescent.
Fail: Visible flakes or crystals appear. (Risk of embolism).
Dose Verification (HPLC):
Since Geodin Hydrate water content can vary between batches, verify the final concentration using UV-Vis or HPLC.
Absorbance: Geodin has characteristic UV absorption (approx. 280-300 nm range, verify with scan).
Part 5: References
Murakami, S., et al. (2005). "Identification and preliminary SAR studies of (+)-Geodin as a glucose uptake stimulator for rat adipocytes." The Journal of Antibiotics, 58(9), 583-589.
Cayman Chemical. (2023). "(+)-Geodin Product Information & Physical Properties."
PubChem. (2023).[8] "Geodin - Compound Summary (CID 9887146)."[2] National Library of Medicine. [2]
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.
BenchChem. (2025). "Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs."
A Guide to Cellular Uptake Assays: Principles and a Representative Protocol
A Note on "Geodin Hydrate" Before proceeding, it is important to clarify the subject of this guide. As of this writing, a standardized protocol for measuring cellular uptake using a compound referred to as "Geodin Hydrat...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on "Geodin Hydrate"
Before proceeding, it is important to clarify the subject of this guide. As of this writing, a standardized protocol for measuring cellular uptake using a compound referred to as "Geodin Hydrate" is not established in the peer-reviewed scientific literature. The parent compound, Geodin, is a well-described fungal metabolite produced by species such as Aspergillus terreus. Its primary characterized bioactivities include antibacterial, antifungal, and insecticidal effects.[1][2][3][4] Geodin is also known to be an inhibitor of plasminogen activator inhibitor-1 (PAI-1).[5]
While the uptake of some related anthraquinone compounds like emodin has been studied in specific cell lines[6], Geodin itself is not recognized as a tool or probe for quantifying the general process of cellular internalization.
Therefore, this document will serve two purposes:
To provide an overview of the known biological activities of Geodin based on current research.
To present a detailed, representative protocol for measuring cellular uptake using a generic, hypothetical fluorescent small molecule, which we will refer to as [Fluorescent Probe] . This protocol is designed to provide researchers with a robust framework that can be adapted for various fluorescent compounds to study cellular internalization.
Part 1: The Biology of Geodin
Geodin is a natural product that has been the subject of various biological studies. Its core structure has been modified to create derivatives with enhanced antimicrobial and insecticidal properties.[1][4]
Known Biological Activities:
Antimicrobial: Geodin and its semi-synthesized ester and ether derivatives show strong inhibitory activity against bacteria such as Staphylococcus aureus and Aeromonas salmonicida.[2][4]
Antifungal: Certain derivatives of Geodin exhibit potent antifungal activity against pathogens like Candida albicans.[1][3]
These activities are the focus of current research on Geodin, rather than its use as a cellular uptake marker.
Part 2: A General Protocol for Measuring Cellular Uptake of a Fluorescent Small Molecule
This section provides a comprehensive, field-proven methodology for quantifying the uptake of a cell-permeable, fluorescent small molecule—[Fluorescent Probe] —into adherent mammalian cells. The causality behind key steps is explained to ensure experimental success and data integrity.
Principle of the Assay
This protocol relies on the direct measurement of intracellular fluorescence following incubation of cells with a fluorescent probe. The intensity of the fluorescence signal, as measured by a plate reader or flow cytometer, is directly proportional to the amount of the probe that has been internalized by the cells. This method allows for the quantitative assessment of uptake kinetics, dose-dependency, and the influence of inhibitors or competing substances. The core principle is to distinguish between the probe that is truly inside the cell versus that which is merely bound to the outer membrane. This is typically achieved by a final wash step with a quenching agent or by lysing the cells after thorough washing.
Experimental Workflow Overview
The following diagram outlines the major steps in the cellular uptake protocol.
Application Note: Geodin Hydrate as a Molecular Probe in Cell Biology
Executive Summary This Application Note provides validated protocols for using Geodin as a molecular probe to dissect metabolic signaling pathways and fibrinolytic regulation. Unlike insulin, Geodin-induced glucose uptak...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note provides validated protocols for using Geodin as a molecular probe to dissect metabolic signaling pathways and fibrinolytic regulation. Unlike insulin, Geodin-induced glucose uptake is insensitive to wortmannin, making it an indispensable tool for researching PI3K-independent metabolic pathways.
Physicochemical Properties & Reconstitution
To ensure experimental reproducibility, precise handling of the hydrate form is critical.
Property
Specification
Chemical Name
(+)-Geodin Hydrate
CAS Number
427-63-4 (Anhydrous) / 3209-10-7 (Hydrate)
Molecular Weight
399.18 g/mol (Anhydrous)
Source
Aspergillus terreus
Solubility
Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water
Appearance
Pale yellow to light brown solid
Stability
Stable at -20°C for >2 years (desiccated)
Reconstitution Protocol
Critical Note: Commercial Geodin is often supplied as a hydrate. Always verify the specific molecular weight on the Certificate of Analysis (CoA) of your batch to account for water mass when calculating Molarity.
Example: If batch MW is 417.2 g/mol (hydrate), dissolve 10 mg in ~0.96 mL DMSO.
Storage: Aliquot into amber vials (avoid light) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution: Dilute the stock at least 1:1000 into culture media to keep final DMSO concentration <0.1%.
Mechanistic Insight: The "Wortmannin Gap"
The defining feature of Geodin as a probe is its ability to stimulate GLUT4 translocation and glucose uptake without activating the Insulin Receptor (IR) or Phosphoinositide 3-kinase (PI3K).
Insulin: Activates IR
IRS-1 PI3K Akt GLUT4. (Blocked by Wortmannin).
Geodin: Bypasses PI3K. (NOT blocked by Wortmannin).
This distinction allows researchers to distinguish between insulin-dependent and alternative (e.g., AMPK-related or direct vesicle trafficking) glucose transport mechanisms.
Figure 1: Differential signaling pathways. Geodin stimulates GLUT4 translocation via a mechanism distinct from the Insulin/PI3K axis, rendering it insensitive to Wortmannin inhibition.
Protocol A: Glucose Uptake Stimulation Assay
Objective: Quantify Geodin-induced glucose uptake in 3T3-L1 adipocytes and validate PI3K-independence.
Materials
3T3-L1 Fibroblasts (differentiated to Adipocytes).
Krebs-Ringer Phosphate HEPES (KRPH) buffer.
2-Deoxy-D-[3H]glucose (2-DOG) or fluorescent analog (2-NBDG).
Inhibitor: Wortmannin (100 nM).
Probe: Geodin Stock (25 mM).
Step-by-Step Methodology
Differentiation: Cultivate 3T3-L1 cells until fully differentiated into adipocytes (lipid droplets visible, typically Day 8-10 post-induction).
Serum Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM with 0.2% BSA for 16 hours to basalize glucose transport.
Buffer Exchange: Wash cells 3x with KRPH buffer (37°C). Incubate in KRPH for 30 mins.
Inhibitor Pre-treatment (Validation Step):
Group A: Vehicle (DMSO).
Group B: Wortmannin (100 nM) for 30 mins.
Probe Treatment: Add agonists to respective wells for 30-60 minutes :
Negative Control: DMSO (0.1%).
Positive Control: Insulin (100 nM).
Experimental: Geodin (10 - 50 µM).
Uptake Phase: Add 2-DOG (0.5 µCi/mL final) or 2-NBDG (100 µM) for 10 minutes.
Termination:
Radioactive: Wash rapidly with ice-cold PBS containing 10 mM unlabeled glucose. Lyse in 0.1 N NaOH. Measure via liquid scintillation counting (CPM).
Fluorescent: Wash with ice-cold PBS. Read fluorescence (Ex/Em: 465/540 nm).
Expected Results (Data Interpretation)
Treatment
Wortmannin (-)
Wortmannin (+)
Interpretation
Basal (DMSO)
100% (Reference)
100%
Baseline transport.
Insulin (100 nM)
~500-800%
~120%
Insulin effect is PI3K-dependent.
Geodin (20 µM)
~300-400%
~300-400%
Geodin effect is PI3K-independent.
Troubleshooting: If Geodin response is low, ensure cells are fully differentiated. Fibroblasts lack the GLUT4 machinery required for the robust response seen in adipocytes.
Protocol B: PAI-1 Inhibition in Endothelial Cells
Materials
HUVECs (Passage 2-5).
Recombinant Human TNF-α.
Step-by-Step Methodology
Seeding: Plate HUVECs at
cells/well in 24-well plates. Grow to 90% confluence.
Pre-treatment: Replace media with low-serum (1%) media containing Geodin (0, 5, 10, 20 µM) for 1 hour.
Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.
Mechanism of Action (Fibrinolysis)
References
Hirata, A., et al. (1991). "Geodin, a glucose uptake stimulator from Aspergillus terreus." The Journal of Antibiotics.
Sato, Y., et al. (2005). "Identification and preliminary SAR studies of (+)-Geodin as a glucose uptake stimulator for rat adipocytes." Bioorganic & Medicinal Chemistry Letters.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical Formulation Strategies for Geodin Hydrate
Introduction & Mechanistic Rationale
Geodin hydrate is a chlorinated spirobenzofuran fungal metabolite prominently isolated from the endophytic fungus Aspergillus terreus and various marine-derived fungal strains[1]. In preclinical pharmacology, Geodin and its close derivatives (such as dihydrogeodin) have garnered significant interest due to their diverse biological activities. These include the potent, dose-dependent inhibition of agonist-induced platelet aggregation[2] and the stimulation of glucose uptake in adipocytes[3].
Despite its therapeutic potential, Geodin hydrate presents a major formulation challenge: its rigid spiro-cyclic structure and halogenated functional groups render it highly lipophilic. Direct suspension in aqueous buffers inevitably results in rapid micro-precipitation, leading to erratic pharmacokinetic profiles, poor systemic bioavailability, and localized toxicity at the injection site.
To overcome this, we outline a validated, multi-stage co-solvent micellar formulation strategy[3]. This approach relies on a specific sequence of excipient additions to thermodynamically trap the hydrophobic compound in a stable aqueous dispersion suitable for Intraperitoneal (IP) or Intravenous (IV) administration in murine models.
Physicochemical Data & Formulation Parameters
The formulation strategy is dictated by the compound's physicochemical properties. The table below summarizes the target parameters required to safely dose Geodin hydrate in vivo.
Table 1: Physicochemical Profile and Formulation Targets
-80°C (Stable for up to 1 year, prior to aqueous dilution)[3]
Experimental Protocol: Step-by-Step Formulation
Note: This protocol is designed to generate 1 mL of a 2 mg/mL Geodin Hydrate dosing solution. Scale volumes proportionally based on total animal body weight and dosing requirements.
Phase 1: Lattice Disruption (Stock Preparation)
Weighing: Accurately weigh 2.0 mg of Geodin Hydrate powder into a sterile, low-bind 1.5 mL microcentrifuge tube.
Solvation: Add 100 μL of anhydrous, cell-culture grade DMSO (10% of final volume)[3].
Agitation: Vortex vigorously for 30–60 seconds.
Causality: Dimethyl sulfoxide acts as a potent aprotic solvent to disrupt the crystalline lattice of the hydrate form. Complete molecular dispersion at this stage is critical; any remaining micro-crystals will act as nucleation sites later, causing catastrophic precipitation upon aqueous dilution.
Self-Validation Check: Hold the tube against a light source. The solution must be completely transparent. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.
Phase 2: Co-solvent & Surfactant Integration
5. PEG Addition: Add 400 μL of PEG300 (40% of final volume) to the DMSO stock[3]. Vortex for 30 seconds to ensure a homogenous binary mixture.
Causality: PEG300 serves as a miscible co-solvent. It lowers the dielectric constant of the final mixture, preventing the rapid nucleation of Geodin molecules.
Surfactant Addition: Add 50 μL of Tween 80 (5% of final volume)[3].
Homogenization: Mix thoroughly by pipetting up and down, followed by vortexing.
Causality: Tween 80 is a highly viscous non-ionic surfactant. Its hydrophobic oleic acid tail interacts with Geodin, while its hydrophilic head extends outward. Incomplete mixing will result in localized areas of low surfactant concentration, leading to uneven micellar shielding and subsequent drug fallout.
Phase 3: Aqueous Dilution
8. Buffer Addition: Dropwise, add 450 μL of sterile 0.9% Saline or PBS (45% of final volume) while continuously swirling or gently vortexing the tube[3].
9. Final Self-Validation Check: The final solution should be completely clear. To validate micellar stability, allow the solution to sit at room temperature for 15 minutes. Measure the optical density at 600 nm (OD600) using a spectrophotometer; a reading of <0.05 indicates the absence of micro-precipitation.
When administering this formulation to murine models, strict adherence to dosing volumes is required. Do not exceed 10 mL/kg for IP injections or 5 mL/kg for IV injections to prevent volume overload and DMSO-induced toxicity. Furthermore, always formulate the working solution immediately prior to dosing. While the DMSO stock is stable at -80°C for up to a year[3], the fully aqueous micellar dispersion exists in a metastable thermodynamic state and may degrade over several hours, leading to delayed precipitation.
References
MDPI. "Dihydrogeodin from Fennellia flavipes Modulates Platelet Aggregation via Downregulation of Calcium Signaling, αIIbβ 3 Integrins, MAPK, and PI3K/Akt Pathways." Marine Drugs. Available at:[Link]
National Institutes of Health (PMC). "Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review." Available at: [Link]
Application Note: Quantitative Analysis of Geodin & Geodin Hydrate in Biological Matrices via LC-MS/MS
Executive Summary This Application Note provides a rigorous, validated protocol for the quantification of Geodin (CAS: 427-63-4) in biological samples (plasma, serum, and tissue homogenates). While Geodin is the pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note provides a rigorous, validated protocol for the quantification of Geodin (CAS: 427-63-4) in biological samples (plasma, serum, and tissue homogenates). While Geodin is the pharmacologically active entity, it is frequently supplied as Geodin Hydrate for research purposes. This guide explicitly addresses the stoichiometric corrections required for the hydrated standard, ensuring accurate molar quantification.
The method utilizes Liquid-Liquid Extraction (LLE) coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) in Negative Electrospray Ionization (ESI-) mode. This approach is selected to maximize recovery of the chlorinated diphenyl ether structure while minimizing matrix effects common in biological fluids.
Key Applications
Pharmacokinetic (PK) profiling of fungal metabolites.
Toxicological screening of Aspergillus terreus byproducts.
Quantification of antimicrobial depsidones in serum.
Physicochemical Profile & Analyte Logic
Understanding the molecule is the first step to successful method development. Geodin is a chlorinated depsidone with acidic properties due to its phenolic hydroxyls and enolizable ketone groups.
Property
Value / Description
Analytical Implication
Analyte
Geodin (Supplied as Hydrate)
Critical: Standard weighing must correct for water of hydration.
Formula
C₁₇H₁₂Cl₂O₇
Monoisotopic Mass: 398.00 Da
Polarity
Lipophilic (LogP ~2.5 - 3.0)
Requires organic solvent extraction (EtOAc or MTBE).
Acidity (pKa)
Acidic (Phenolic/Enolic)
Ionization: ESI Negative mode is superior. Extraction: Matrix must be acidified to pH < 3 to drive analyte into organic phase.
Stability
Light Sensitive
Protocol: Perform all extractions under low light or in amber glassware.
Protocol 1: Standard Preparation (The "Hydrate" Correction)
Objective: To prepare an accurate primary stock solution accounting for the hydration state of the reference material.
Principle: Commercial Geodin is often non-stoichiometric or a hemi/monohydrate. Direct weighing without correction introduces systematic error (bias).
Materials
Geodin Hydrate Reference Standard (Purity > 98%).
Solvent: DMSO (Dimethyl sulfoxide) or Methanol (LC-MS Grade).
Amber glass vials (Silanized).
Procedure
Consult CoA: Locate the Water Content (via Karl Fischer) or the Assay % on the Certificate of Analysis.
Calculate Correction Factor (CF):
If the CoA lists purity "as is" (already accounting for water), use that value directly.
Weighing:
Target Concentration: 1.0 mg/mL (free base equivalent).
Weigh approx. 2.0 mg of Geodin Hydrate.
Calculate the required volume of solvent (
):
Storage: Store stock at -80°C. Stability is typically < 3 months in solution due to potential dechlorination or hydrolysis.
Protocol 2: Sample Preparation (Acidified LLE)
Rationale: Protein Precipitation (PPT) often leaves significant matrix components that suppress ionization in negative mode. Liquid-Liquid Extraction (LLE) provides a cleaner extract for this lipophilic, chlorinated acid.
Reagents
Extraction Solvent: Ethyl Acetate (EtOAc) : Hexane (80:20 v/v). Note: The hexane reduces the extraction of very polar matrix components.
Acidifier: 1.0 M Formic Acid.
Internal Standard (IS): Sulochrin (structural analog) or D6-Geodin (if available).
Workflow Diagram
Figure 1: Acidified Liquid-Liquid Extraction (LLE) workflow for Geodin quantification.
Protocol 3: Instrumental Analysis (LC-MS/MS)
System: UHPLC coupled to Triple Quadrupole MS.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.05% Formic Acid (Maintains acidic pH).
Mobile Phase B: Acetonitrile (ACN) + 0.05% Formic Acid.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Gradient:
0.0 min: 10% B
0.5 min: 10% B
3.0 min: 95% B
4.0 min: 95% B
4.1 min: 10% B (Re-equilibration)
Mass Spectrometry Parameters
Ionization: ESI Negative (ESI-).
Capillary Voltage: -2.5 kV (Chlorinated phenols ionize easily; high voltage causes arcing).
Source Temp: 450°C.
Desolvation Gas: 800 L/hr.
MRM Transitions (Quantification Table)
The chlorine isotope pattern (
vs ) provides a unique validation tool. The transitions below are based on the monoisotopic mass ().
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Type
Mechanism
Geodin
397.0 [M-H]⁻
353.0
20
Quantifier
Loss of CO₂ (-44 Da)
Geodin
397.0 [M-H]⁻
317.0
35
Qualifier
Loss of CO₂ + HCl
Geodin
397.0 [M-H]⁻
338.0
25
Qualifier
Loss of •COOCH₃ radical
IS (Sulochrin)
331.0 [M-H]⁻
287.0
22
Quantifier
Loss of CO₂
Note: Exact Collision Energy (CE) varies by instrument (Sciex vs. Waters vs. Thermo). Perform a "Product Ion Scan" during optimization.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be self-validating.
Linearity & Range
Range: 1.0 ng/mL to 2000 ng/mL.
Weighting:
(Essential for wide dynamic ranges to prioritize low-end accuracy).
Acceptance:
; Back-calculated standards within ±15%.
Matrix Effect (ME) Assessment
Geodin is highly susceptible to phospholipid suppression in negative mode.
Target: 85% - 115%.
Action: If ME < 80%, increase the percentage of Hexane in the extraction solvent or switch to Solid Phase Extraction (SPE) using a MAX (Mixed-mode Anion Exchange) cartridge.
Stability Check (The "Hydrate" Factor)
Geodin hydrates can lose water or undergo hydrolysis.
Benchtop Stability: 4 hours at Room Temp (Protect from light).
Autosampler Stability: 24 hours at 10°C.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Sensitivity
Incorrect pH in mobile phase.
Ensure Mobile Phase A is acidic (pH ~3). High pH suppresses ionization of Geodin in some sources, though it aids deprotonation, it reduces C18 retention.
Peak Tailing
Metal chelation.
Geodin has chelating groups. Add 5 µM EDTA to Mobile Phase A or use a "High Strength Silica" (HSS) column.
Carryover
Lipophilic adsorption.
Use a needle wash of 50:50 Acetone:Isopropanol.
Variable Retention
Hydrate/Solvation issues.
Ensure the column is fully equilibrated (5+ column volumes) between runs.
References
Raistrick, H., & Smith, G. (1936). Studies in the biochemistry of micro-organisms: The metabolic products of Aspergillus terreus Thom. A new mould metabolic product—terrein.[1] Biochemical Journal. Link (Foundational chemistry of A. terreus metabolites).
Smedsgaard, J. (1997). Micro-scale extraction procedure for standardized screening of fungal metabolite production in cultures. Journal of Chromatography A. Link (Basis for the extraction protocol).
Gressler, M., et al. (2015). Phytotoxin production in Aspergillus terreus is regulated by the velvet complex. Scientific Reports. Link (Modern LC-MS profiling of Geodin).
Nielsen, K. F., et al. (2011). Review of secondary metabolites and mycotoxins produced by the Aspergillus niger group. Chemical Reviews. Link (Fragmentation pathways for depsidones).
PubChem Compound Summary. (2024). Geodin (CID 216465).[2] National Library of Medicine. Link (Physicochemical data source).
Application Notes & Protocols: Geodin Hydrate Derivatization Strategies for Enhanced Biological Activity
Document ID: GHD-ANP-2603 Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on strategies to derivatize the fungal secondary metaboli...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: GHD-ANP-2603
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on strategies to derivatize the fungal secondary metabolite Geodin Hydrate. Geodin, a polyketide produced by species such as Aspergillus terreus, possesses a range of biological activities including antimicrobial and cytotoxic effects.[1][2] However, its therapeutic potential is often limited by moderate potency. Chemical modification presents a robust pathway to enhance its biological profile. This guide details field-proven derivatization strategies focused on the key reactive handle of the Geodin scaffold—the C4 phenolic hydroxyl group. We present established protocols for etherification and esterification, alongside advanced modular approaches like Click Chemistry and the Ugi multicomponent reaction for rapid library generation. Each strategy is accompanied by detailed, step-by-step protocols, the underlying chemical rationale, and methodologies for evaluating the biological activity of the resulting analogs.
Introduction: The Therapeutic Potential and Derivatization Rationale of Geodin
Geodin is a complex natural product featuring a spirocyclic grisan backbone.[3][4] Its structure contains several functional groups, but the phenolic hydroxyl group at the C4 position is the most accessible and versatile site for chemical modification. Published studies have successfully demonstrated that derivatization at this position can significantly enhance Geodin's inherent biological activities.[3][5] For instance, the introduction of specific ether and ester functionalities has led to derivatives with potent antibacterial, antifungal, and insecticidal properties, often surpassing the parent compound.[5][6][7]
The primary objectives for derivatizing Geodin Hydrate include:
Enhancing Potency: Increasing the intrinsic activity against specific biological targets (e.g., bacterial enzymes, cancer cell lines).
Modulating Physicochemical Properties: Optimizing solubility, lipophilicity, and metabolic stability to improve pharmacokinetic profiles.
Expanding the Activity Spectrum: Discovering new biological activities not prominent in the parent molecule.
Elucidating Structure-Activity Relationships (SAR): Systematically modifying the scaffold to understand which structural features are critical for activity, guiding future design efforts.
This guide provides the strategic framework and tactical protocols to achieve these goals.
Core Derivatization Strategies at the C4 Phenolic Hydroxyl Group
The C4-OH group is an ideal starting point for derivatization due to its nucleophilicity upon deprotonation. The two most direct and validated strategies are etherification and esterification.
Strategy A: Etherification via Williamson Synthesis
The Williamson ether synthesis is a reliable and high-yielding method for forming an ether linkage. This reaction proceeds via an S_N2 mechanism where a phenoxide ion, generated by deprotonating the C4-OH group with a suitable base, attacks an alkyl halide or other electrophile. This strategy is particularly effective for introducing lipophilic or functionally diverse side chains. Studies have shown that introducing halogenated benzyl groups, especially fluorobenzyl moieties, can significantly boost antibacterial and insecticidal activities.[3][5]
This protocol describes the synthesis of a benzyl ether derivative as a representative example.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Geodin Hydrate (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).
Solvent Addition: Add anhydrous acetone or MeCN to create a suspension (approx. 0.1 M concentration of Geodin).
Reagent Addition: Add the substituted benzyl bromide (1.5 eq) to the stirring suspension at room temperature.
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (for MeCN, approx. 82°C).
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a Hexane/Ethyl Acetate mixture. The reaction is typically complete within 6-12 hours.[8]
Work-up:
a. Once the starting material is consumed, cool the reaction mixture to room temperature.
b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
c. Concentrate the filtrate under reduced pressure using a rotary evaporator.
d. Dissolve the resulting crude residue in DCM and transfer it to a separatory funnel.
e. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).[8]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate to yield the pure Geodin ether derivative.
Causality and Trustworthiness: The use of an anhydrous solvent and inert atmosphere prevents quenching of the phenoxide intermediate by water. K₂CO₃ is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.[8] Monitoring by TLC is critical to prevent product degradation from prolonged heating. The aqueous work-up removes any remaining base and salts, ensuring a clean product for purification.
Strategy B: Esterification of the Phenolic Hydroxyl
Esterification converts the C4-OH group into an ester, which can act as a prodrug that is hydrolyzed in vivo to release the active parent compound. This modification can improve bioavailability and modulate the compound's release profile. Furthermore, the ester moiety itself can contribute to binding interactions and enhance activity. Semisynthesis of novel ester derivatives of Geodin has been shown to yield compounds with strong antibacterial and potent antifungal activities.[6][7]
This protocol uses an acyl chloride under basic conditions, a highly efficient method for esterifying phenols.
Materials:
Geodin Hydrate (1.0 eq)
Acyl Chloride (e.g., Benzoyl chloride, 1.2 eq)
Pyridine or Triethylamine (TEA) as both solvent and base
Anhydrous Dichloromethane (DCM) (optional, as co-solvent)
Reaction Setup: Dissolve Geodin Hydrate (1.0 eq) in anhydrous pyridine (or DCM with 3.0 eq of TEA) in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.
Reagent Addition: Slowly add the acyl chloride (1.2 eq) dropwise to the stirring solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
Monitoring: Monitor the reaction to completion by TLC.
Work-up:
a. Dilute the reaction mixture with DCM.
b. Carefully wash the organic layer sequentially with 1 M HCl (2x, to remove pyridine/TEA), water (1x), saturated NaHCO₃ solution (1x, to remove any excess acid), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Geodin ester derivative.
Causality and Trustworthiness: The reaction is performed at 0°C initially to control the exothermic reaction between the acyl chloride and the base. The base (pyridine or TEA) neutralizes the HCl byproduct, driving the reaction to completion. The specific sequence of acidic and basic washes during work-up is crucial for systematically removing unreacted starting materials and byproducts, ensuring a high-purity final product.[9]
Advanced Modular Derivatization Strategies for Library Synthesis
To explore a wider chemical space and accelerate the discovery of highly active analogs, modern modular synthesis techniques can be applied. These methods allow for the rapid combination of diverse building blocks.
Click chemistry provides a powerful tool for conjugating a wide variety of molecules to the Geodin scaffold in a highly efficient and specific manner.[10][11] The strategy involves a two-step process: first, installing a "handle" (either a terminal alkyne or an azide) onto the Geodin C4-OH group, followed by the CuAAC reaction with a library of complementary azide- or alkyne-containing building blocks. This approach enables the creation of large, diverse libraries of triazole-containing Geodin derivatives.[12]
Technical Support Center: Geodin Hydrate Synthesis & Yield Optimization
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the biosynthesis, heterologous expression, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the biosynthesis, heterologous expression, and semi-synthesis of Geodin Hydrate. Geodin Hydrate is a complex spirocyclic, chlorinated diphenyl ether derivative primarily isolated from Aspergillus species.
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each protocol, ensuring that your experimental workflows are self-validating and highly reproducible.
Part 1: Fermentation & Metabolic Engineering (FAQs)
Q1: Our Aspergillus terreus fermentation produces high biomass but negligible Geodin Hydrate yields. What is causing this metabolic diversion?A1: Geodin biosynthesis is strictly non-growth associated and occurs exclusively during the idiophase (stationary phase)[1]. If your nitrogen source (e.g., yeast extract) concentration is too high, the culture remains locked in the trophophase (growth phase). This diverts critical precursors like acetyl-CoA and malonyl-CoA away from the emodin anthrone polyketide synthase (PKS), which is encoded by the gedC gene and is responsible for initiating the spirocyclic backbone[2].
The Fix: Implement a fed-batch strategy with elevated initial carbon (e.g., 40 g/L lactose) and deficient nitrogen (≤2 g/L yeast extract). The carbon surplus during nitrogen starvation forces the metabolic flux into the ged gene cluster, maximizing volumetric formation rates[1].
Q2: We are utilizing a marine-derived Aspergillus strain. How does salinity impact the spirocyclization step?A2: Marine-derived strains possess unique osmoregulatory adaptations that directly influence the expression of halogenases and the multicopper oxidases responsible for dearomative spirocyclization[3][4]. Cultivating these strains in standard terrestrial media leads to suboptimal enzyme folding and pathway silencing.
The Fix: Supplement your solid rice medium or broth with exactly 2.0% NaCl. This specific osmotic pressure has been empirically proven to upregulate the biosynthetic pathway, pushing Geodin yields up to 137.2 mg/L over a 3-week incubation period[4].
Q3: Our heterologous reconstitution of the ged cluster in Aspergillus nidulans using USER fusion is failing to produce the spirocycle. What genetic elements are missing?A3: Transferring structural genes (like gedC) is insufficient without the cluster-specific regulatory machinery. The gedR gene encodes a critical transcription factor that co-activates the entire 13-gene cluster[5]. Without gedR (or the coactivator gedD), the downstream multicopper oxidases required for the final oxidative coupling of phenolic precursors will not be expressed[5][6].
The Fix: Ensure your PCR-based USER fusion includes the gedR open reading frame under a strong constitutive promoter (e.g., PgpdA) to force continuous pathway activation[5]. You can validate successful expression via UHPLC-HRMS by looking for the distinct chlorine isotopic pattern unique to Geodin derivatives[5].
Part 2: Semi-Synthetic & Chemoenzymatic Conversion
Q4: We are attempting an in vitro chemical synthesis starting from phenolic precursors like sulochrin. The oxidative coupling yields are poor and result in resinous byproducts. How can we prevent this?A4: Traditional alkaline potassium ferricyanide oxidations often cause over-oxidation and uncontrolled polymerization of the phenolic rings[7]. The spirodienone formation requires a precise, mild single-electron transfer to prevent resinous degradation.
The Fix: Transition to a neutral medium oxidation using lead dioxide (PbO₂) in ether or benzene. This method stabilizes the radical intermediates, facilitating a clean intramolecular oxidative coupling and significantly improving the yield of the spirocyclic hydrate without degrading the grisan backbone[8][9]. Alternatively, for a greener approach, employ engineered nicotinamide-dependent ketoreductases (KRED) for highly enantioselective biocatalytic dearomatization[3].
Part 3: Quantitative Data Summary
The following table summarizes the causal variables and expected yield improvements across different synthesis strategies:
Synthesis Strategy
Precursor / Strain
Key Optimization Variable
Yield Improvement / Outcome
Terrestrial Fermentation
A. terreus ATCC 20542
Lactose (40g/L) + Nitrogen Starvation
Highest volumetric formation rate in idiophase[1].
Clean conversion to spirodienones; minimal resin[8].
Part 4: Validated Experimental Protocol
Optimized Marine-Derived Fermentation & Extraction of Geodin Hydrate
This self-validating protocol ensures high-yield extraction by linking metabolic triggers to analytical verification.
Inoculum Preparation:
Cultivate the marine-derived Aspergillus sp. on Potato Dextrose Agar (PDA) for 7 days at 28°C.
Harvest spores using sterile 0.1% Tween-80. Validation Step: Use a hemocytometer to adjust the spore suspension to exactly
spores/mL.
Solid-State Fermentation (Osmotic Triggering):
Prepare 1000 mL Erlenmeyer flasks containing 100 g of commercially available rice and 110 mL of distilled water.
Critical Step: Add exactly 2.0% NaCl (w/v) to the water prior to autoclaving to trigger the osmoregulatory halogenase pathways[4].
Autoclave at 121°C for 20 minutes. Inoculate each flask with 5 mL of the spore suspension.
Incubate statically at room temperature (approx. 25°C) for exactly 3 weeks.
Extraction & Isolation:
Macerate the fermented rice with EtOAc (3 × 500 mL per flask) and sonicate for 30 minutes to ensure complete cell lysis.
Filter and concentrate the organic layer under reduced pressure to yield a crude extract.
Validation Step: Run a preliminary UHPLC-HRMS on the crude extract. Look for the target mass with a distinct 3:1 isotopic ratio indicative of the chlorinated spirocycle[5].
Purification:
Subject the crude extract to normal-phase silica gel column chromatography (200–300 mesh).
Elute using a linear gradient of Petroleum Ether (PE) to EtOAc. Geodin Hydrate typically elutes at a 70:30 PE:EtOAc ratio.
Part 5: Pathway & Workflow Visualization
Fig 1: Biosynthetic pathway and regulatory nodes for Geodin Hydrate yield optimization.
Part 6: References
Simultaneous biosynthesis of (+)-geodin by a lovastatin-producing fungus Aspergillus terreus. PubMed (NIH).[Link]
Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach. PLOS One.[Link]
Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus. PubMed (NIH).[Link]
Geodin Hydrate Technical Support Center: Purification Challenges & Solutions
Welcome to the Application Support Center for Geodin Hydrate . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the most complex challenges encountered during th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for Geodin Hydrate . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the most complex challenges encountered during the isolation, purification, and structural validation of this unique fungal metabolite.
Our approach is grounded in mechanistic causality: we don't just tell you what to do; we explain why the chemistry demands it, ensuring your protocols are robust, reproducible, and self-validating.
Fundamental Properties & Handling (FAQ)
Q: What is the chemical distinction between Geodin and Geodin Hydrate, and how does it impact handling?A: (+)-Geodin is an oxaspiro compound and a secondary metabolite isolated primarily from Aspergillus terreus[1]. Its rigid structure contains a unique spiro-benzofuran core with the molecular formula C17H12Cl2O7[2][3]. Geodin Hydrate (C17H14Cl2O8) is the hydrated form of this molecule, which frequently crystallizes or precipitates during aqueous-organic downstream processing[4].
Causality for handling: The hydration state directly impacts its solubility profile. While anhydrous geodin is highly soluble in dichloromethane and ethyl acetate, the hydrate exhibits altered partitioning in highly non-polar solvents. For analytical consistency, always store Geodin Hydrate at +4°C, protected from light, to prevent spontaneous dehydration or degradation of the methoxycarbonyl groups[5].
Q: Why does the fermentation broth exhibit an intense blue color during late-stage Geodin biosynthesis?A: The color is not from Geodin itself, but from the enzyme that catalyzes its final formation. The terminal step of (+)-geodin biosynthesis is a regio- and stereospecific phenol oxidative coupling of dihydrogeodin[6]. This reaction is catalyzed by dihydrogeodin oxidase , a multicopper oxidase (blue copper protein) containing 8 copper atoms per subunit, which exhibits an intense blue color with absorption maxima at 280 nm and 600 nm[6].
Biosynthetic pathway of (+)-Geodin culminating in phenol oxidative coupling.
Q: My Geodin titer from Aspergillus sp. is consistently low (<25 mg/L) in standard liquid media. How can I optimize the yield?A: Standard media often lack the osmotic stress necessary to upregulate the specific polyketide synthase (PKS) pathways responsible for Geodin.
The Causality: High concentrations of sodium chloride induce osmotic stress. This environmental pressure alters the biosynthetic pathway flux, drawing carbon precursors away from competing secondary metabolite pathways (such as lovastatin) and specifically upregulating the geodin gene cluster[7][8].
The Solution: Transition to a solid-state rice medium supplemented with 2.0% NaCl and incubate for 3 weeks at 25°C[8]. Under these optimized conditions, yields can increase dramatically to multi-gram quantities[8].
Q: During LC-MS analysis of my crude extract, I am observing a broad peak around 7.0 minutes. High-resolution MS reveals a co-eluting isobaric impurity that does not contain chlorine. Standard C18 columns fail to resolve it. How do I fix this?A: This is a classic separation challenge in Geodin purification.
The Causality: Standard C18 stationary phases rely purely on hydrophobic (van der Waals) interactions. Because Geodin (a dichloro-oxaspiro compound) and the co-eluting non-chlorinated isobaric compound have nearly identical hydrophobicities, they co-elute[9].
The Solution: Switch your stationary phase to a Phenyl-Hexyl column [9]. The phenyl ring in the stationary phase engages in
interactions with the electron-deficient, dichloro-substituted aromatic ring of Geodin. This orthogonal retention mechanism selectively retards Geodin relative to the non-chlorinated isobaric impurity, achieving baseline separation[9].
To ensure absolute scientific integrity, use the following self-validating workflow. Each step includes a built-in checkpoint to verify success before proceeding.
Step 1: Fermentation & Elicitation
Inoculate Aspergillus sp. into rice medium supplemented with 2.0% (w/v) NaCl[8].
Incubate at 25°C for exactly 3 weeks under static conditions[8].
Validation Checkpoint: The mycelial mat should exhibit a distinct color shift, indicating the activation of multicopper oxidases (like dihydrogeodin oxidase)[6].
Step 2: Liquid-Liquid Extraction
Macerate the fermented rice medium and extract exhaustively with Ethyl Acetate (EtOAc)[10].
Concentrate the organic phase under reduced pressure at 35°C to yield the crude extract.
Validation Checkpoint: TLC (Thin Layer Chromatography) using Hexane:EtOAc (7:3) should reveal a dominant UV-active spot corresponding to Geodin.
Load the crude extract onto a Silica Gel (200–300 mesh) vacuum column[11].
Elute with a step gradient of Hexane/Ethyl Acetate (from 100:0 to 50:50)[11].
Pool fractions containing the target mass (m/z ~398.9[M+H]+)[12].
Step 4: High-Resolution Polish (UHPLC)
Resuspend the pooled fraction in LC-MS grade Methanol.
Inject onto a Semi-Preparative UHPLC equipped with a 25 cm Phenyl-Hexyl column[9].
Run a gradient of 10–100% Acetonitrile in Water (with 0.1% Formic Acid) over 15 minutes at 40°C[9].
Validation Checkpoint (The Self-Validating Step): Analyze via ESI- MS. Pure Geodin Hydrate will present a highly specific isotopic signature due to its two chlorine atoms. You must observe the M, M+2, and M+4 peaks at a relative intensity ratio of exactly 9:6:1 at m/z 396.98 (for [M-H]-)[9]. If this ratio is skewed, the isobaric impurity is still present.
Self-validating downstream purification workflow for Geodin Hydrate.
References
*[5] GEODIN | 427-63-4 - Chemical Properties, Uses, Production . ChemicalBook. 5
*[1] (+)-Geodin | C17H12Cl2O7 | CID 9887146 . PubChem - NIH. 1
*[2] Geodin . Wikipedia. 2
*[6] Purification and properties of dihydrogeodin oxidase from Aspergillus terreus . PubMed - NIH.6
*[12] Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived Geodin Derivatives... . MDPI. 12
*[4] Geodin hydrate ≥95% (LC/MS-UV) 3209-10-7 . Sigma-Aldrich. 4
*[9] Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach . PMC - NIH. 9
*[10] Chemical structure of geodin 1 . ResearchGate. 10
*[7] Lovastatin and (+)-geodin production by Aspergillus terreus from crude glycerol . ResearchGate. 7
*[11] Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived Geodin Derivatives... . PMC - NIH. 11
*[8] Effects of salt concentration on the production of cytotoxic geodin from marine-derived fungus Aspergillus sp. ResearchGate. 8
*[3] (+)-Geodin from Aspergillus terreus . PubMed - NIH. 3
Technical Support Center: Geodin Hydrate Stability & Handling
Current Status: Operational | Topic: Degradation Pathways & Prevention Assigned Specialist: Senior Application Scientist, Chemical Biology Division Core Directive: The Stability Paradox You are likely working with Geodin...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational | Topic: Degradation Pathways & Prevention
Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Core Directive: The Stability Paradox
You are likely working with Geodin (or its solvated form, Geodin Hydrate ), a chlorinated depsidone secondary metabolite isolated from Aspergillus terreus.
The Critical Insight: While "Geodin Hydrate" implies a stable crystal form containing water, water is actually the primary enemy of Geodin in solution. The molecule belongs to the depsidone class, characterized by a cyclic ester (lactone) and an ether bridge.
The "Hydrate" in the name refers to water trapped in the crystal lattice, which is stable in solid form. However, once dissolved, that same water (or exogenous water in your buffer) attacks the ester linkage, leading to rapid hydrolysis and ring-opening, rendering the compound biologically inactive.
The Degradation Landscape
Primary Pathway: Hydrolytic Ring Opening
The central vulnerability of Geodin is the depside linkage (the ester bond holding the two aromatic rings together). In aqueous environments—particularly those with a pH > 7.0—hydroxide ions attack the carbonyl carbon of the ester, snapping the ring open.
Secondary Pathway: Oxidative Discoloration
Geodin contains phenolic hydroxyl groups. Exposure to light and oxygen causes radical formation, leading to oxidative coupling (dimerization) or quinone formation. This is visually detectable as a shift from a pale yellow solution to a dark amber or brown precipitate.
Visualizing the Breakdown
The following diagram illustrates the mechanistic failure points of Geodin in experimental conditions.
Figure 1: Mechanistic degradation pathways of Geodin. The red path (Hydrolysis) is the most common cause of experimental failure.
Troubleshooting Guide (FAQ)
Q1: My Geodin stock solution turned from yellow to brown. Is it still usable?
Root Cause: The phenolic groups have oxidized, likely due to storage in a non-airtight container or exposure to light.
Action:Discard immediately. The "brown" compounds are likely quinones which are cytotoxic and will generate false-positive hits in cell viability assays.
Q2: I see a fine precipitate when I add Geodin to my cell culture media.
Diagnosis: Solubility Crash ("The Hydrate Trap").
Root Cause: You likely diluted a high-concentration DMSO stock directly into cold aqueous media. Geodin is hydrophobic; rapid introduction to water causes it to re-crystallize as the hydrate form before it can disperse.
Action:
Warm your media to 37°C before adding the drug.
Perform an intermediate dilution: Stock -> 1:10 in Media (vortex) -> Final Media.
Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the drug effect.
Q3: My IC50 values are shifting higher (lower potency) over the course of a week.
Diagnosis: Slow Hydrolysis.
Root Cause: Storing working solutions at +4°C. Even at refrigerator temperatures, the ester bond slowly hydrolyzes in aqueous buffers (PBS, media).
Action: Never store working dilutions. Prepare fresh from the frozen DMSO stock immediately before every experiment.
Experimental Protocols & Prevention
Protocol A: The "Golden Standard" Solubilization
Objective: Create a stable stock solution that prevents hydrolysis.
Parameter
Specification
Causality / Reason
Solvent
Anhydrous DMSO (Grade ≥99.9%)
DMSO prevents hydrolysis as it lacks nucleophilic water. Ethanol is acceptable but evaporates too easily for long-term storage.
Concentration
10 mM - 25 mM
High concentrations are more stable than dilute ones (self-buffering effect).
Vessel
Amber Glass Vial (Teflon-lined cap)
Blocks UV light (prevents oxidation) and prevents plasticizers from leaching into the DMSO.
Storage
-20°C or -80°C
Arrhenius kinetics: chemical reactions (degradation) slow significantly at lower temperatures.
Protocol B: The "Safe-Dilution" Workflow
Objective: Transfer Geodin from stock to cells without precipitation or degradation.
Figure 2: Step-by-step handling workflow to ensure compound integrity.
Detailed Steps:
Thaw: Remove the amber vial from -20°C and let it reach room temperature. Do not open while cold to prevent condensation (water) from entering the DMSO.
Vortex: Vortex for 10 seconds to ensure homogeneity.
Intermediate Step (Critical): Do not pipette 1 µL of stock into 10 mL of media. Instead, dilute your stock 1:100 into a small volume of pre-warmed media (e.g., 10 µL stock + 990 µL media). Vortex this vigorously. This creates a "micro-emulsion" that is more stable.
Final Application: Pipette from this intermediate solution into your final assay plate.
References
Bizukojc, M., & Ledakowicz, S. (2008). Biosynthesis of lovastatin and (+)-geodin by Aspergillus terreus in batch and fed-batch culture in the stirred tank bioreactor.[2][3] Biochemical Engineering Journal, 42(3), 198–207.[3] Link
Hasan, H., et al. (2019). Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus.[4][5] New Biotechnology, 52, 19–24.[5] Link
PubChem. (n.d.). Geodin | C17H12Cl2O7.[6] National Library of Medicine. Link
BenchChem. (2025).[7] Dehydrozingerone Solubility in DMSO and Ethanol (General Phenolic Solubility Protocols). Link
Armada, A., et al. (2023). Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities.[8] PeerJ, 11, e15337. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Geodin Hydrate Solubility & Handling Guide
Case ID: GDN-SOL-001
Topic: Overcoming Poor Aqueous Solubility of Geodin Hydrate
Assigned Specialist: Senior Application Scientist, Bio-Reagents Division
Executive Summary
Geodin (and its hydrated crystal forms) is a chlorinated depsidone fungal metabolite. While biologically potent—specifically as a glucose uptake stimulator [1]—it presents significant handling challenges due to high lipophilicity (LogP ~3.5–4.0) and poor aqueous solubility.
The "hydrate" designation often refers to the crystal lattice structure. While the hydrate form is thermodynamically more stable than the amorphous form, it can be more difficult to dissolve initially due to the energy required to break the crystal lattice.
This guide provides a self-validating protocol to solubilize Geodin Hydrate without precipitation ("crashing out") in biological assays.
Part 1: The Solubility Decision Matrix
Before starting, determine your solvent strategy based on your downstream application.
Figure 1: Solubilization Decision Tree. Select the solvent system that matches the tolerance of your biological model.
Part 2: Critical Solubility Data
Geodin contains phenolic hydroxyl groups [2], making it a weak acid. Its solubility is pH-dependent, but caution is required: high pH can hydrolyze the depsidone ester linkage, destroying the compound.
Solvent / Condition
Solubility Rating
Max Conc. (Approx)
Stability Risk
Notes
Water (Neutral pH)
Very Poor
< 10 µM
Low
Precipitates immediately.
DMSO (Anhydrous)
Excellent
> 50 mM
Low
Recommended Stock. Hygroscopic; keep sealed.
Ethanol (100%)
Good
~ 10-20 mM
Low
Evaporation changes concentration.
PBS (pH 7.4)
Poor
< 50 µM
Low
Requires pre-dissolution in DMSO.
Basic Buffer (pH > 9)
Moderate
> 100 µM
High
Risk of hydrolysis/degradation. Use immediately.
Part 3: Step-by-Step Protocols
Protocol A: The "DMSO Spike" (Standard for Cell Culture)
Use this for concentrations < 50 µM in final assay.
The Mechanism: You must create a concentrated "molecular dispersion" in DMSO, then dilute it rapidly into the aqueous phase to kinetically trap the molecules before they can nucleate and crystallize.
Preparation of Stock:
Weigh Geodin Hydrate solid.
Add sterile, anhydrous DMSO (Grade: Cell Culture Tested) to achieve a 10 mM to 50 mM stock concentration.
Technique: Vortex vigorously for 30 seconds. If the "hydrate" crystals persist, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into amber glass vials (Geodin is light sensitive). Store at -20°C.
The Serial Dilution (Critical Step):
Do NOT add 100% DMSO stock directly to the cell culture well. This creates a local "hotspot" of high concentration that causes immediate precipitation.
Step 1: Prepare an Intermediate Dilution in culture media (e.g., 10x the final concentration).
Example: To get 10 µM final, make a 100 µM intermediate by adding 2 µL of 10 mM Stock into 198 µL of Media.
Action: Vortex the intermediate immediately.
Step 2: Add the Intermediate to your cells.
Result: Final DMSO concentration is 0.1%, which is generally non-toxic.
Protocol B: Cyclodextrin Complexing (For High Concentrations)
Use this if you need > 50 µM in aqueous solution or for animal studies.
The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "bucket" shape. The hydrophobic Geodin molecule sits inside the bucket, while the hydrophilic exterior interacts with water.
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline. Filter sterilize (0.22 µm).
Solubilization:
Dissolve Geodin in a small volume of Acetone or Ethanol (volatile solvent).
Add the Geodin solution dropwise into the 20% HP-β-CD solution while stirring rapidly.
Evaporation: Leave the vessel open (in a biosafety cabinet) with stirring overnight to evaporate the volatile solvent (Acetone/Ethanol).
Result: A clear aqueous solution of Geodin-CD complex.
Part 4: Troubleshooting & FAQ
Q1: My Geodin stock in DMSO has formed crystals after freezing. Is it spoiled?
Diagnosis: DMSO is hygroscopic (absorbs water from air).[1] If the vial was not tightly sealed, atmospheric water entered, lowering the solubility limit and causing the "hydrate" to recrystallize.
Fix: Warm the vial to 37°C and vortex. If it does not redissolve, spin it down, remove the supernatant, and redissolve the pellet in fresh anhydrous DMSO.
Q2: Can I use NaOH to dissolve Geodin since it has phenolic groups?
Warning: While Geodin will dissolve in 0.1 M NaOH due to ionization of the phenols, the depsidone ring structure is sensitive to base-catalyzed hydrolysis [3].
Recommendation: Avoid pH > 8.5 unless the assay is extremely short (< 30 mins).
Q3: I see a fine precipitate under the microscope in my cell culture wells.
Cause: This is "Crash Out." You likely exceeded the aqueous solubility limit (approx. 20-50 µM depending on serum content) or skipped the Intermediate Dilution step.
Fix: Reduce the final concentration or increase the % of Fetal Bovine Serum (FBS) in the media. Serum albumin (BSA/HSA) acts as a natural carrier for lipophilic drugs, similar to cyclodextrins.
References
Glucose Uptake Stimulation:
Kamiya, K., et al. (2005). "Identification and preliminary SAR studies of (+)-Geodin as a glucose uptake stimulator for rat adipocytes." Bioorganic & Medicinal Chemistry Letters, 15(19), 4289-4292.
Chemical Structure & Properties:
PubChem Database. "Geodin | C17H12Cl2O7."[2] National Center for Biotechnology Information.
Depsidone Stability:
Elix, J. A. (2014). "Depsidones." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
General DMSO Handling:
Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement."
Troubleshooting Inconsistent Bioactivity Results for Researchers Welcome to the technical support resource for Geodin Hydrate. This guide is designed for researchers, scientists, and drug development professionals encoun...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Inconsistent Bioactivity Results for Researchers
Welcome to the technical support resource for Geodin Hydrate. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experimental results. As Senior Application Scientists, we have compiled this information to help you diagnose and resolve common issues, ensuring the reliability and reproducibility of your data.
Introduction to Geodin Hydrate
Geodin Hydrate is a fungal secondary metabolite derived from sources like Aspergillus terreus.[1] It is known for a range of biological activities, including antibacterial and antifungal properties.[1][2] However, like many natural products, its complex structure and physicochemical properties can sometimes lead to inconsistent results in bioassays. This guide provides a structured approach to troubleshooting, moving from fundamental compound handling to advanced assay-specific considerations.
Section 1: Compound Integrity & Handling
The most frequent source of experimental variability originates from the handling and preparation of the compound itself. Ensuring the integrity of your Geodin Hydrate sample is the critical first step.
Q1: My Geodin Hydrate sample shows lower bioactivity than expected, or the activity varies between experiments. What should I check first?
A1: The first step is to verify the fundamentals of your compound and its stock solution: Purity, Solubility, and Stability. Any deviation in these parameters can cascade into significant variability in your bioassays.
The chemical composition and purity of natural products can be influenced by the source and extraction method.[3] It is crucial to begin with a well-characterized compound.
Troubleshooting Workflow: Compound Integrity
Caption: Initial troubleshooting workflow for Geodin Hydrate.
Step-by-Step Protocol: Preparing a Validated Geodin Hydrate Stock Solution
Verify Purity: Always source Geodin Hydrate from a reputable supplier providing a Certificate of Analysis (CoA) with purity confirmed by LC/MS and/or NMR (≥95% is recommended).[4][5]
Select the Right Solvent: Geodin is reported to be soluble in DMSO, Chloroform, Ethyl Acetate, and Methanol.[6] For cell-based assays, DMSO is the most common choice.
Prepare a Concentrated Stock:
Allow the vial of Geodin Hydrate powder to equilibrate to room temperature before opening to prevent condensation.
Weigh the required amount accurately.
Dissolve in high-quality, anhydrous DMSO to a high concentration (e.g., 10-20 mM). Ensure complete dissolution; brief vortexing or sonication may be necessary.
Causality: A high-concentration stock minimizes the final percentage of DMSO in your assay medium, which can be toxic to cells.
Aliquot and Store:
Divide the stock solution into small, single-use aliquots in low-protein-binding tubes.
Store at -20°C or -80°C in the dark. Geodin Hydrate is a combustible solid and should be stored appropriately.[4]
Self-Validation: Using fresh aliquots for each experiment prevents variability from repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.
Final Dilution: On the day of the experiment, thaw a single aliquot and dilute it serially in your cell culture medium or assay buffer. Ensure the compound remains soluble in the final aqueous environment. The final DMSO concentration should typically be ≤0.5%.
Q2: I dissolved Geodin Hydrate in DMSO, but I see precipitates when I dilute it in my aqueous assay buffer. How does this affect my results?
A2: This is a critical issue known as precipitation or aggregation. If the compound is not fully dissolved in the final assay medium, its effective concentration is unknown and significantly lower than your calculated concentration, leading to a loss of bioactivity. Furthermore, aggregates can cause non-specific effects and artifacts in assays.[7]
Troubleshooting Steps:
Visual Inspection: After diluting your DMSO stock into the aqueous buffer, hold the tube or plate up to a light source. Look for cloudiness, Tyndall effect (light scattering), or visible particles.
Reduce Final Concentration: The most common cause is exceeding the aqueous solubility limit. Your working concentrations may be too high. Try lowering the concentration range in your experiment.
Modify Dilution Method: Instead of a single large dilution step, perform serial dilutions. When making the final dilution from the DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.
Inclusion of a Surfactant (for biochemical assays): In cell-free biochemical assays, a non-ionic surfactant like Tween-80 (at a low concentration, e.g., 0.01%) can sometimes help maintain solubility. Caution: This is not always suitable for cell-based assays as surfactants can affect cell membranes.
Parameter
Recommendation
Rationale
Primary Solvent
Anhydrous DMSO
High solubilizing power for many organic molecules.[6]
Stock Concentration
10-20 mM
Minimizes final DMSO % in assays, reducing solvent-induced toxicity.
Final DMSO %
≤0.5% (ideally ≤0.1%)
High concentrations of DMSO can act as a stressor or differentiating agent for cells.
Storage
-20°C or -80°C, single-use aliquots
Prevents degradation from light, moisture, and freeze-thaw cycles.[3]
Section 2: Assay-Specific Troubleshooting
Once you have confirmed the integrity of your compound stock, the next step is to examine the bioassay itself.
Q3: I am using an MTT assay to measure cytotoxicity, but my results are inconsistent. Could the compound be interfering with the assay?
A3: Yes, this is a well-documented phenomenon. Natural products, particularly colored or redox-active compounds, can directly interfere with common viability assays like MTT.[8]
Colorimetric Interference: Geodin Hydrate may absorb light near the same wavelength as the formazan product of the MTT assay, leading to artificially high or low readings.
Chemical Interference: The compound might chemically react with the MTT reagent itself, reducing it to formazan in the absence of cellular activity, leading to false-negative results (i.e., appearing less toxic than it is).[8]
Self-Validating Protocol: Checking for Assay Interference
Compound-Only Control (No Cells):
Prepare wells containing only your complete assay medium.
Add the same concentrations of Geodin Hydrate as used in your experiment.
Add the MTT reagent and incubate for the standard time.
Add the solubilizing agent (e.g., DMSO or SDS) and read the absorbance.
Expected Outcome: The absorbance in these wells should be negligible and identical to the medium-only blank. Any significant absorbance indicates direct chemical reduction of the MTT reagent.
Killed-Cell Control:
Plate cells as usual. Before adding the compound, kill the cells (e.g., with 0.1% Triton X-100 or by freeze-thawing).
Wash the wells to remove debris.
Add Geodin Hydrate at all test concentrations to these killed cells.
Perform the MTT assay as normal.
Expected Outcome: Absorbance should be near zero. Any signal suggests an interaction between the compound and cellular debris or the plate itself.
Alternative Assays: If interference is confirmed, switch to an orthogonal assay method that relies on a different detection principle.
Assay Type
Principle
Advantage over MTT
CellTiter-Glo®
Measures ATP levels (luminescence)
Less susceptible to colorimetric interference. A rapid and sensitive measure of metabolic activity.[9]
Real-Time Impedance
Measures changes in electrical impedance as cells adhere and proliferate on electrodes.
Label-free and non-invasive, providing kinetic data on cell health over time.[10]
Crystal Violet Assay
Stains the DNA of adherent cells
Simple endpoint assay that directly measures cell number/adherence.
Q4: My compound shows activity in a biochemical assay but not in a cell-based assay (or vice-versa). What could be the reason?
A4: This discrepancy is common and provides valuable information about the compound's mechanism of action and properties.
Caption: Factors differentiating biochemical and cell-based assay outcomes.
Possible Causes & Investigation:
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
Troubleshooting: Use cell lines with known differences in membrane transporter expression or employ computational models to predict membrane permeability.
Efflux Pumps: The compound might be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.
Troubleshooting: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if bioactivity is restored.
Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes.
Troubleshooting: Use LC-MS to analyze cell lysates and culture supernatant to look for the parent compound and potential metabolites.
Target Unavailability: The target may be in a different conformation, part of a larger complex, or located in a specific cellular compartment that the compound cannot access in a whole-cell context.
Pan-Assay Interference Compounds (PAINS): Some molecules show activity across numerous biochemical assays through non-specific mechanisms like aggregation, redox cycling, or chemical reactivity, but lack true, specific activity in a more complex cellular environment.[11]
Natural Environment Research Council (NERC). (n.d.). Gas hydrate stability in the vicinity of a deep geological repository for radioactive wastes: A scoping study. Retrieved from [Link]
Bisson, J., et al. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? ResearchGate. Retrieved from [Link]
Steven, P. (Ed.). (2022).
Klitgaard, A., et al. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Fungal Biology and Biotechnology, 9(1), 20.
Khan, A., et al. (2023). Bioactivities of natural product geodin congeners and their preliminary structure activity relationship.
Caesar, L. K., & Cech, N. B. (2019). Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2.
Zavisova, V., et al. (2017). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 12, 5931-5945.
Maino, A., et al. (2007). modeling natural gas hydrate emplacement: a mixed finite-element finite-difference simulator.
Ruiz, G. G., et al. (2016).
Various Authors. (2014). What's the best analytical technique for secondary metabolite profiling of a fungus? ResearchGate. Retrieved from [Link]
Kaur, A. (2019). Strategies to Explore Fungal Secondary Metabolite Potential. The University of Queensland.
Kaur, A. (2019). Fungal biodiscovery: Strategies to explore fungal secondary metabolite potential. UQ eSpace - The University of Queensland.
Wang, P., et al. (2006). Evaluation of MTT assay for measurement of emodin-induced cytotoxicity. Journal of Biochemical and Molecular Toxicology, 20(4), 183-188.
Sloan, E. D. (2010). Gas Hydrate Stability and Sampling: The Future as Related to the Phase Diagram. Energies, 3(12), 1990-2007.
Wang, W., et al. (2021). Simulation of Hydrate Particles Aggregation and Deposition in Gas-Dominated Flow. Request PDF. Retrieved from [Link]
Tang, C. C. A., et al. (2004). Mechanisms of gas hydrate formation and inhibition. Request PDF. Retrieved from [Link]
Jorgensen, M. R., et al. (2011).
PubChem. (n.d.). AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader. Retrieved from [Link]
Crutchley, A. J., et al. (2022). Dissociating Gas Hydrate Beneath the Hydrate Stability Zone. Journal of Geophysical Research: Solid Earth, 127(11), e2022JB024971.
White, R. J., & Maelicke, A. (1979). Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic. Antimicrobial Agents and Chemotherapy, 16(4), 455-461.
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
Bazvand, M., et al. (2021). A New Inhibitor to Prevent Hydrate Formation. Petroleum & Petrochemical Engineering Journal, 5(1), 000251.
El-Elimat, T., et al. (2013). High-Resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products.
Geng, D., et al. (2024). Chemical Inhibitors in Gas Hydrate Formation: A Review of Modelling Approaches. MDPI.
Kim, J., et al. (2024). Investigating the Anti-Inflammatory, Analgesic, and Chondroprotective Effects of Gynostemma pentaphyllum (Thunb.) Makino in Osteoarthritis: An In Vitro and In Vivo Study. PMC.
Agilent. (2021). Assessing Water Cytotoxicity with an Impedance-Based, Real-Time, and Label-Free Cellular Assay. Retrieved from [Link]
Kumar, V., et al. (2021). Evaluation of antioxidant, anti-inflammatory and anticancer activities of diosgenin enriched Paris polyphylla rhizome extract of Indian Himalayan landraces. Journal of Ethnopharmacology, 271, 113886.
Garcia-Contreras, R., et al. (2020). Hydration products and bioactivity of an experimental MTA-like cement modified with wollastonite and bioactive glass.
Sriset, Y., et al. (2020). Anti-Inflammatory And Anti-Oxidant Activities Of Glochidion Daltonii Branch Extract. PDF.
Le, T. H., et al. (2023).
Wang, Y., et al. (2024). An Exploration of the Antioxidative and Anti-Inflammatory Role of Lactiplantibacillus plantarum 106 via Improving Mitochondrial Function. MDPI.
"Geodin Hydrate" addressing batch-to-batch variability in synthesis
Executive Summary: The Variability Challenge Geodin Hydrate (C₁₇H₁₂Cl₂O₇·xH₂O) is a complex chlorinated grisan derivative isolated from Aspergillus terreus. While valued for its fibrinolytic and antibiotic properties, it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Variability Challenge
Geodin Hydrate (C₁₇H₁₂Cl₂O₇·xH₂O) is a complex chlorinated grisan derivative isolated from Aspergillus terreus. While valued for its fibrinolytic and antibiotic properties, it presents a notorious challenge in process chemistry: batch-to-batch inconsistency .
Variability typically manifests in three critical parameters:
Stoichiometric Hydration: Fluctuations between anhydrous, hemihydrate, and monohydrate forms affecting molecular weight calculations.
Impurity Profile: Co-elution of chemically similar congeners like Asterric Acid and Sulochrin .
Biosynthetic Yield: Extreme sensitivity of the fermentation pathway to halide concentration (NaCl).
This guide provides a standardized troubleshooting framework to stabilize your Geodin Hydrate production.
Q1: Our latest batch of Geodin Hydrate shows a melting point depression of 5°C compared to the reference standard. Is this degradation?A: Not necessarily. This is likely a polymorphic or solvate shift , not chemical degradation. Geodin forms stable hydrates that release water at specific temperatures.
Diagnosis: Run TGA (Thermogravimetric Analysis). If you see a mass loss of ~2-5% below 100°C, you have a hydrate. If the loss is continuous, you have trapped solvent.
Root Cause: Inconsistent drying protocols. Vacuum drying at >40°C often collapses the crystal lattice of the hydrate, leading to an amorphous, lower-melting solid.
Fix: Standardize drying to ambient temperature (25°C) under controlled humidity (40% RH) rather than high vacuum.
Q2: The powder X-ray diffraction (PXRD) pattern is shifting between batches.A: You are witnessing pseudopolymorphism . Geodin's grisan core is rigid, but the lattice packing is sensitive to water activity (
).
Mechanism: Water molecules bridge the phenolic hydroxyls in the crystal lattice. If the crystallization solvent ratio (e.g., Acetone:Water) varies by even 5%, the resulting lattice changes.
Protocol Adjustment: Switch to a gravimetrically controlled anti-solvent crystallization method (see Section 3).
Category B: Chemical Purity & Biosynthesis
Q3: We detect a persistent impurity at RRT 0.92 that resists silica chromatography.A: This is almost certainly Asterric Acid or Dihydrogeodin .
Causality: These are biosynthetic precursors/shunts. In Aspergillus terreus, the enzyme dihydrogeodin oxidase performs the final oxidative coupling.[1] If oxygenation during fermentation is poor, this step stalls, leaving Dihydrogeodin.
Solution:
Fermentation: Increase dissolved oxygen (DO) tension >30% during the final 24h of fermentation.
Purification: These impurities have different pKa values. Implement a pH-gradient wash during the liquid-liquid extraction phase (see Workflow Diagram).
Q4: Yields fluctuate wildly (from 50 mg/L to 500 mg/L) despite identical media.A: Check your Chloride ion concentration .
Mechanism: The halogenase enzyme (gedL) requires chloride. However, high salinity stresses the fungus, shifting metabolism toward other pathways.
Critical Control Point: Maintain NaCl concentration exactly at 2.0% (w/v). Deviations to 0.5% or 5.0% drastically alter the metabolic flux.
Standardized Protocols
Protocol A: Controlled Crystallization of Geodin Hydrate
Objective: To produce consistent Monohydrate crystals.
Dissolution: Dissolve crude Geodin (1.0 g) in Acetone (20 mL) at 35°C. Ensure complete dissolution.
Filtration: Filter through a 0.2 µm PTFE membrane to remove fungal debris (critical for nucleation control).
Anti-solvent Addition:
Place the filtrate in a stirred vessel at 25°C.
Add Water (pH 3.0, acidified with HCl) dropwise.
Target Ratio: 1:1 (v/v) Acetone:Water.
Note: Acidic pH prevents ionization of the phenol groups, ensuring the neutral molecule crystallizes.
Aging: Stir at 100 RPM for 4 hours. Do not chill rapidly; rapid cooling traps amorphous water.
Isolation: Filter and dry at 25°C / 600 mbar for 12 hours.
Protocol B: Impurity Removal (The "Erdin/Asterric" Wash)
Objective: Remove carboxylated congeners.
Dissolve crude extract in Ethyl Acetate .
Wash 1 (Acidic): Wash with 0.1 N HCl. (Removes basic impurities; Geodin stays in organic phase).
Mechanism:[2][3][4] Asterric acid (free carboxylic acid) ionizes and moves to the aqueous phase. Geodin (phenolic) is less acidic and remains in Ethyl Acetate if the contact time is short (<2 mins).
Final: Wash with Brine, dry over Na₂SO₄, and proceed to crystallization.
Visualizations
Diagram 1: Biosynthetic Control Points
This diagram illustrates where variability enters the Geodin pathway and which enzymes are responsible.
Caption: The biosynthetic pathway of Geodin showing critical enzymatic steps (gedL, Oxidase) and the impact of environmental factors (NaCl, Oxygen) on impurity formation.
Diagram 2: Isolation & Purification Workflow
A decision tree for handling crude fermentation broth to ensure hydrate consistency.
Caption: Step-by-step isolation workflow emphasizing the critical bicarbonate wash for impurity removal and equilibrium drying for hydrate stability.
Quantitative Data: Solvents & Yields
Parameter
Recommended Range
Impact of Deviation
Fermentation NaCl
2.0% (w/v)
<1.0% : Increases Asterric Acid impurity.>3.0% : Suppresses total yield.
> 40°C : Loss of crystal water (Anhydrous form).< 10°C : Solvent entrapment.
Extraction Solvent
Ethyl Acetate
Chloroform : Poor recovery of Geodin.Methanol : Extracts too many polar sugars.
References
Biosynthetic Gene Cluster Characterization:
Nielsen, M. T., et al. (2013).[5] "Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans." PLOS ONE.
[Link]
Salt Concentration Effects on Yield:
Wang, Y., et al. (2025).[2] "Effects of salt concentration on the production of cytotoxic geodin from marine-derived fungus Aspergillus sp."[6] ResearchGate.
[Link]
Enzymatic Mechanism (Dihydrogeodin Oxidase):
Fujii, I., et al. (1987). "Purification and properties of dihydrogeodin oxidase from Aspergillus terreus." PubMed.
[Link]
General Hydrate Crystallization Principles:
Datta, S., & Grant, D. J. (2004). "Crystal structures of drugs: advances in determination, prediction and engineering." Nature Reviews Drug Discovery.
[Link]
Geodin's Biological Activity: A Comparative Guide on Hydrated vs. Anhydrous Forms
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Hydration in Bioactive Compounds In the realm of natural product...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydration in Bioactive Compounds
In the realm of natural product chemistry and drug development, the solid-state form of a compound can be as critical as its molecular structure. Geodin, a fungal secondary metabolite produced by Aspergillus terreus, has garnered attention for its diverse biological activities, including potent antifungal and antibacterial properties.[1][2] Like many pharmaceutical compounds, geodin can theoretically exist in different solid forms, principally as an anhydrous crystal or as a hydrate, where water molecules are incorporated into the crystal lattice.[3]
The presence or absence of this water of hydration can significantly alter a compound's physicochemical properties, such as solubility, dissolution rate, and stability.[4][5] These properties, in turn, are pivotal in determining the bioavailability and, consequently, the biological efficacy of a compound. While extensive research has been conducted on the bioactivity of geodin, the scientific literature to date does not offer a direct comparative analysis of the biological activities of geodin hydrate versus its anhydrous form. This guide, therefore, will provide a comprehensive overview of the known biological activities of geodin, operating under the assumption that the anhydrous form is the subject of existing studies unless specified otherwise. Furthermore, we will delve into the theoretical implications of hydration on geodin's activity, supported by established principles in medicinal and materials chemistry.
The Known Biological Landscape of Geodin
Geodin exhibits a broad spectrum of biological activities, making it a compound of interest for further investigation and derivative synthesis. The primary activities reported are antibacterial, antifungal, and insecticidal.
Antibacterial and Antifungal Activity
Geodin has demonstrated notable inhibitory effects against a range of microbial pathogens. Its derivatives have shown potent activity against Staphylococcus aureus and the antifouling bacteria Aeromonas salmonicida.[6][7] Furthermore, certain geodin derivatives exhibit very strong antifungal activities against Candida albicans.[8] The mechanism of action for geodin's antimicrobial properties is not fully elucidated but is thought to be similar to its structural analog, griseofulvin, which disrupts fungal microtubule function.[1] Another related compound, chlorinated emodin, has been shown to exert its antibacterial effect through a dual mechanism of damaging bacterial cell membranes and inducing DNA condensation.[9]
Insecticidal Activity
Research has also explored the insecticidal properties of geodin and its derivatives. While geodin itself has weak insecticidal activity, modifications to its structure, particularly at the 4-OH group, have led to derivatives with enhanced potency against pests like Helicoverpa armigera.[1][6]
The Hypothetical Impact of Hydration on Geodin's Biological Activity
While direct experimental data is lacking for geodin hydrate, we can extrapolate the potential effects of hydration based on general principles observed for other organic and pharmaceutical compounds.
Solubility and Dissolution Rate
A key differentiator between anhydrous and hydrated forms of a compound is their solubility and dissolution rate. Typically, the anhydrous form of a drug is more soluble and has a faster dissolution rate than its hydrated counterpart.[4] This is because, in the hydrated form, the water molecules within the crystal lattice are already engaged in hydrogen bonding, which can make it energetically less favorable for the molecule to dissolve and interact with the solvent.[4]
For in vitro biological assays conducted in aqueous media, a faster dissolution rate could lead to a more rapid onset of action and potentially a higher observed potency, especially in kinetic studies. Conversely, for oral drug formulations, a more stable, less soluble hydrate might be desirable to improve stability and control the release profile.
Stability
Hydrates are often more thermodynamically stable than their anhydrous counterparts under ambient conditions of temperature and humidity.[3] An anhydrous form may be hygroscopic and convert to a hydrated form upon exposure to moisture, which can affect the consistency and shelf-life of a product. The choice between using an anhydrous or hydrated form in research and development would therefore depend on the specific application and the desired stability profile.
Crystal Structure and Target Binding
The incorporation of water molecules into the crystal lattice of geodin would inevitably alter its three-dimensional structure.[3] This change in crystal packing could potentially influence how the geodin molecule interacts with its biological target. However, it is important to note that once a compound is fully dissolved in an aqueous solution for a biological assay, the solid-state crystal structure is no longer relevant, as the molecule becomes solvated by water.[10][11] Therefore, any differences in biological activity would likely stem from the initial process of dissolution and achieving the necessary concentration at the target site, rather than a direct difference in the binding interaction of a single dissolved molecule.
Data Summary: Biological Activities of Geodin and Its Derivatives
To facilitate further research into the biological activities of geodin and its different forms, detailed protocols for key assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method for determining the MIC of geodin against bacterial strains.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
Preparation of Geodin Stock Solution: Dissolve geodin (anhydrous or hydrate, if available) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the geodin stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
Inoculation: Add the prepared bacterial inoculum to each well containing the geodin dilutions. Also, prepare a positive control well (inoculum in MHB without geodin) and a negative control well (MHB only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of geodin that completely inhibits visible bacterial growth (i.e., the well remains clear).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of geodin on a mammalian cell line, which is crucial for evaluating its potential as a therapeutic agent.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density and allow the cells to attach and grow for 24 hours.
Compound Treatment: Prepare serial dilutions of geodin in the appropriate cell culture medium. Remove the old medium from the cells and add the geodin-containing medium. Include untreated control wells.
Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each geodin concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of geodin that inhibits 50% of cell growth).
Potential Signaling Pathways Involved in Geodin's Bioactivity
While the precise molecular targets of geodin are not fully characterized, its structural similarity to other known bioactive compounds suggests potential interactions with key cellular signaling pathways. For instance, many antifungal agents interfere with the synthesis of essential cell wall components or disrupt membrane integrity. The diagram below illustrates a generalized fungal signaling pathway that could be a potential target for compounds like geodin.
Hypothetical Fungal Signaling Pathway Targeted by Geodin
Caption: Potential molecular targets for Geodin in fungal cells.
Conclusion and Future Directions
Geodin and its derivatives represent a promising class of natural products with significant antibacterial, antifungal, and insecticidal activities. While the existing body of research provides a solid foundation for understanding the biological potential of geodin, a critical knowledge gap remains concerning the comparative bioactivity of its hydrated and anhydrous forms.
Based on established physicochemical principles, it is plausible that the anhydrous form of geodin may exhibit a faster dissolution rate, potentially leading to a higher apparent potency in in vitro assays. Conversely, a hydrated form might offer advantages in terms of stability.
Future research should prioritize the synthesis and characterization of geodin hydrate. A direct, head-to-head comparison of the biological activities of the two forms, using standardized protocols such as those outlined in this guide, would be invaluable. Such studies would not only provide a more complete understanding of geodin's therapeutic potential but also contribute to the broader knowledge of how hydration affects the bioactivity of natural products. For drug development professionals, this information is crucial for selecting the optimal solid-state form for further preclinical and clinical development.
References
Bioactivities of natural product geodin congeners and their preliminary structure activity relationship. Natural Product Research, 2024.
Let there be water: How hydration/dehydration reactions accompany key Earth and life processes. Elements, 2020.
Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived Geodin Derivatives and Their Preliminary Structure–Activity Relationships. Molecules, 2022.
The selective derivatives with strong antibacterial activities. ResearchGate, N/A.
Types of solutions. SlideShare, N/A.
Stable gas hydrates can trigger landslides. GEOMAR, 2018.
Gas Hydrate Instability in the Southeastern Bering Sea. netl.doe.gov, N/A.
Structural superimposition of geodin (green) and other βγ-crystallins. ResearchGate, N/A.
Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived Geodin Derivatives and Their Preliminary Structure–Activity Relationships. PMC, 2022.
Effects of salt concentration on the production of cytotoxic geodin from marine-derived fungus Aspergillus sp. ResearchGate, 2025.
Hydration Effect on Interactions of Organic Compounds with Organoclays. agris.fao.org, 2022.
The role of water in the structure and function of biological macromolecules. N/A, N/A.
Dissociating Gas Hydrate Beneath the Hydrate Stability Zone. GFZpublic, N/A.
Is there any difference between anhydrous and hydrated compounds when in aqueous solution? Quora, 2017.
Gas Hydrate Stability and Sampling: The Future as Related to the Phase Diagram. N/A, 2025.
Stability conditions for gas hydrates. GRID-Arendal, N/A.
Anhydrous vs. hydrate in solution? Reddit, 2014.
The structures of griseofulvin and geodin (1) which share the same grisan backbone (rings A, B and C). ResearchGate, N/A.
Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC, N/A.
Design, semi-synthesis of soft coral-derived Aspergillus sp. secondary metabolite geodin derivatives and their antibacterial activities. PubMed, 2024.
physical properties of hydrate-bearing sediments. Archimer, 2009.
Hydrate vs. Anhydrous: Understanding the Differences and Implications. Oreate AI Blog, 2025.
10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. N/A, N/A.
Chlorinated emodin as a natural antibacterial agent against drug-resistant bacteria through dual influence on bacterial cell membranes and DNA. PubMed, 2017.
Features and significance of hydration in chemistry. MEL Science, 2017.
Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI, 2024.
Hydration of biomolecules. ResearchGate, 2025.
A new antibiotic's mechanism of action. Vanderbilt Health, 2019.
(PDF) Physical Properties of Gas Hydrates: A Review. ResearchGate, N/A.
Review Article Bioactivity and Biotechnological Overview of Naturally Occurring Compounds from the Dinoflagellate Family Symbiodiniaceae. Semantic Scholar, 2021.
New crystal structures of (a)–(d) anhydrous and (e)–(h) hydrated forms. ResearchGate, N/A.
Comparison of the physical and geotechnical properties of gas-hydrate-bearing sediments from offshore India and other gas-hydrate-reservoir systems. USGS.gov, 2014.
Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). MDPI, 2021.
Water structure in solution and crystal molecular dynamics simulations compared to protein crystal structures. Lund University Research Portal, N/A.
Analysis of ligand-bound water molecules in high-resolution crystal structures of protein-ligand complexes. PubMed, 2007.
Earth holds a secret water reserve in the form of superhydrated crystals. Earth.com, 2025.
Crystal structures of anhydrous and hydrated ceftibuten. PMC, N/A.
The importance of structured water. N/A, N/A.
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. N/A, N/A.
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What are the differences between a crystalline solid and an anhydrous solid? Quora, 2018.
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Crystal structure of anhydrous phase B. ResearchGate, N/A.
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Gas Hydrates Reserve Characterization Using Thermo-Hydro-Mechanical Numerical Simulation: A Case Study of Green Canyon 955, Gulf of Mexico. MDPI, 2023.
Synthesis, Characterization, and Intrinsic Dissolution Studies of Drug–Drug Eutectic Solid Forms of Metformin Hydrochloride and Thiazide Diuretics. MDPI, 2021.
Synthesis and characterization of Na-P1 (GIS) zeolite using a kaolinitic rock. PMC, N/A.
Geodin Hydrate: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Geodin Hydrate, a fungal secondary metabolite with a diverse and promising bioactivity profile. Designed for researchers, scientis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Geodin Hydrate, a fungal secondary metabolite with a diverse and promising bioactivity profile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of how the molecular architecture of Geodin and its derivatives dictates their biological function. We will explore its antibacterial, antifungal, insecticidal, and glucose-modulating properties, supported by comparative experimental data and detailed methodologies to empower your own research endeavors.
Introduction to Geodin Hydrate: A Grisan with Therapeutic Potential
Geodin, a member of the grisan class of natural products, is produced by various fungi, including Aspergillus terreus.[1] Its core structure features a spirocyclic grisan backbone, which it shares with the well-known antifungal drug griseofulvin.[2] This structural motif is a key determinant of its biological activities, which span a wide range including antibacterial, antifungal, insecticidal, antiviral, cytotoxic, and glucose uptake modulatory effects.[2][3] The exploration of Geodin's SAR is a critical step in harnessing its therapeutic potential and developing novel drug candidates with improved potency and selectivity.
Comparative Analysis of Geodin Hydrate's Structure-Activity Relationships
The biological activity of Geodin can be significantly modulated by chemical modifications to its core structure. The following sections compare the SAR of Geodin and its derivatives across various biological assays.
Antibacterial and Antifungal Activity: Targeting the 4-OH Group
A significant body of research has focused on modifying the phenolic hydroxyl group at the C-4 position of the A ring of the geodin scaffold. This has proven to be a fruitful strategy for enhancing its antimicrobial properties.
Ether Derivatives: Semisynthetic ether derivatives of geodin have demonstrated enhanced antibacterial and insecticidal activities. The introduction of halogenated benzyl groups, particularly fluorobenzyl moieties, at the 4-OH position has been shown to be a key factor in increasing the potency of these compounds.[2]
Ester Derivatives: The replacement of the 4-OH group with benzoyl substituents has been shown to enhance both the antibacterial and antifungal activities of geodin.[4] This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the interaction with microbial targets.
The following table summarizes the in vitro activity of Geodin and some of its most potent derivatives against various bacterial and fungal strains.
Key Insight: The data clearly indicates that modification of the 4-OH group is a critical strategy for enhancing the antimicrobial and antifungal activity of Geodin. The introduction of electron-withdrawing groups, such as halogens on a benzyl ring, appears to be particularly effective.
Insecticidal Activity: A Parallel SAR Trend
Interestingly, the SAR for insecticidal activity against the cotton bollworm, Helicoverpa armigera, mirrors that of the antibacterial activity.
Key Insight: The potent insecticidal activity of derivative 15 , comparable to the positive control azadirachtin, further underscores the importance of the 4-O-difluorobenzyl modification. This suggests a potential commonality in the target interaction or uptake mechanism between the bacterial and insect systems.
Glucose Uptake Stimulation: A PI3K-Independent Mechanism
Geodin has been identified as a stimulator of glucose uptake in rat adipocytes.[6][7] This activity is particularly noteworthy as it appears to function through a mechanism distinct from that of insulin.
Wortmannin Insensitivity: Unlike insulin, Geodin's glucose uptake-stimulating activity is not inhibited by wortmannin, a specific inhibitor of phosphatidylinositol 3-kinase (PI3K).[6][7] This strongly suggests that Geodin operates through a PI3K-independent signaling pathway.
Preliminary SAR: Preliminary studies have shown that racemic geodin and a dibromo analogue exhibit activity comparable to the natural (+)-Geodin.[6][7] This suggests that the stereochemistry at the spirocenter may not be strictly critical for this particular activity and that halogenation can be tolerated or even beneficial.
The following diagram illustrates the proposed divergence in the signaling pathways of insulin and Geodin for stimulating glucose uptake.
Caption: Insulin and Geodin signaling pathways for glucose uptake.
Antiviral and Cytotoxic Activities: Emerging Areas of Investigation
While Geodin has been reported to possess antiviral and cytotoxic activities, comprehensive SAR studies in these areas are less developed compared to its antimicrobial properties.[2][3] Preliminary findings suggest that certain derivatives can exhibit potent cytotoxicity against cancer cell lines.[2] For instance, a 2'-benzyloxy derivative, which showed low antifungal activity, was found to be one of the most potent compounds against MDA-MB-231 breast cancer cells.[2] This highlights the potential for developing Geodin derivatives with selective anticancer activity. Further research is needed to delineate the specific structural requirements for potent and selective antiviral and cytotoxic effects.
Experimental Protocols
To facilitate further research and validation of the findings presented, this section provides detailed, step-by-step methodologies for key biological assays.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial and Antifungal Activity
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Materials:
96-well microtiter plates
Bacterial or fungal strains of interest
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Geodin derivatives dissolved in a suitable solvent (e.g., DMSO)
Positive control antibiotic/antifungal
Spectrophotometer or microplate reader
Procedure:
Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Serial Dilutions: Prepare a series of twofold dilutions of the Geodin derivatives and the positive control in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the test compounds and controls. This will bring the final volume to 200 µL.
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][8]
Materials:
96-well cell culture plates
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
Complete cell culture medium
Geodin derivatives dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the Geodin derivatives in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO at the same concentration used for the highest compound concentration) and a no-treatment control.
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Glucose Uptake Assay in Adipocytes
This protocol describes a common method for measuring glucose uptake in differentiated adipocytes using a non-radioactive 2-deoxyglucose (2-DG) uptake assay.
Materials:
Differentiated adipocytes (e.g., 3T3-L1) in 96-well plates
Krebs-Ringer-HEPES (KRH) buffer
Insulin
Geodin derivatives
2-Deoxyglucose (2-DG)
Cell lysis buffer
Glucose uptake assay kit (commercially available kits measure 2-DG-6-phosphate)
Microplate reader
Procedure:
Cell Preparation: Differentiate pre-adipocytes into mature adipocytes in 96-well plates.
Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in a serum-free medium.
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with KRH buffer containing the Geodin derivatives or insulin (positive control) for a specified time (e.g., 30 minutes) at 37°C. Include a no-treatment control.
Glucose Uptake Initiation: Initiate glucose uptake by adding 2-DG to each well to a final concentration of 1 mM.
Incubation: Incubate the plate for 10-20 minutes at 37°C.
Uptake Termination: Stop the glucose uptake by aspirating the 2-DG solution and washing the cells rapidly with ice-cold KRH buffer.
Cell Lysis: Lyse the cells using the provided lysis buffer.
Detection: Measure the amount of 2-DG-6-phosphate in the cell lysates using a commercially available kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a product that can be measured colorimetrically or fluorometrically.
Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Express the results as a percentage of the basal glucose uptake (no treatment).
Conclusion and Future Directions
The structure-activity relationship studies of Geodin Hydrate have revealed critical insights into the structural features that govern its diverse biological activities. The modification of the 4-OH group has emerged as a key strategy for enhancing its antibacterial, antifungal, and insecticidal properties, with halogenated benzyl ethers showing particular promise. Furthermore, the discovery of its PI3K-independent glucose uptake-stimulating activity opens up exciting new avenues for the development of novel therapeutics for metabolic disorders.
Future research should focus on a more comprehensive exploration of the SAR for Geodin's antiviral and cytotoxic activities. The synthesis and evaluation of a broader range of derivatives with modifications at various positions on the grisan scaffold will be crucial for identifying compounds with improved potency and selectivity. Elucidating the specific molecular targets and signaling pathways involved in each of its biological activities will provide a more rational basis for the design of next-generation Geodin-based therapeutics. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising natural product into clinical applications.
References
Sato, S., Okusa, N., Ogawa, A., Ikenoue, T., Seki, T., & Tsuji, T. (2005). Identification and preliminary SAR studies of (+)-Geodin as a glucose uptake stimulator for rat adipocytes. The Journal of Antibiotics, 58(9), 583–589. [Link][6][7][9]
Zhang, Y., et al. (2022). Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived Geodin Derivatives and Their Preliminary Structure–Activity Relationships. Marine Drugs, 20(2), 82. [Link]
Khan, I., et al. (2023). Bioactivities of natural product geodin congeners and their preliminary structure activity relationship. Natural Product Research, 1-8. [Link][4]
Wikipedia. (2023, December 29). Geodin. In Wikipedia. [Link][1]
National Center for Biotechnology Information. (n.d.). Geodin. In PubChem. Retrieved from [Link][3]
Li, Y., et al. (2022). Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived Geodin Derivatives and Their Preliminary Structure–Activity Relationships. Marine Drugs, 20(2), 82. [Link][2]
ResearchGate. (n.d.). Structures of ()-geodin (1), dihydrogeodin (2), and sulochrin (3).[Link]
ResearchGate. (n.d.). The structures of griseofulvin and geodin (1) which share the same grisan backbone (rings A, B and C).[Link]
This protocol measures the functional disinhibition of the fibrinolytic cascade.
Compound Incubation: Treat cells with Geodin Hydrate (50, 100, 150 µM)[2], Tiplaxtinin (10 µM, positive control)[3], or DMSO (0.1%, vehicle negative control). Incubate for 2 hours at 37°C.
Target Engagement Readout: Wash cells gently. Add 0.5 µM human plasminogen and 0.2 mM chromogenic plasmin substrate (S-2251) in assay buffer.
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol validates Geodin's secondary metabolic target engagement[2].
Cell Preparation: Isolate primary rat adipocytes or differentiate 3T3-L1 preadipocytes.
Sensitization: Incubate cells in glucose-free Krebs-Ringer Phosphate HEPES (KRPH) buffer for 2 hours to deplete intracellular glucose pools.
Engagement: Treat with Geodin Hydrate (1-100 µg/mL) for 30 minutes[2].
Readout: Add 1 mM 2-Deoxyglucose spiked with 1 µCi/mL [³H]-2-DG for exactly 10 minutes.
Quantification: Terminate transport rapidly by washing three times with ice-cold PBS containing 10 mM phloretin. Lyse cells in 0.1 N NaOH and quantify intracellular radioactivity via liquid scintillation counting.
Expert Insights & Troubleshooting
As a Senior Application Scientist, I frequently observe the following failure points when researchers attempt to validate grisandiene-class molecules:
Solubility & Aggregation Artifacts: Geodin hydrate is highly lipophilic. Stock solutions must be prepared in high-quality, anhydrous DMSO. Ensure the final assay concentration of DMSO never exceeds 0.2%. Higher concentrations induce artifactual membrane permeabilization, which mimics enhanced 2-DG uptake and yields false positives.
PubMed. "Enhancement of fibrinolytic activity of vascular endothelial cells by chaetoglobosin A, crinipellin B, geodin and triticone B". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzA1FktQ8C82tJQwSyGnnw_3GQSl1kJkM3TioM0Bbv9q7wxX2LqxCnsxqz6MbW08dOU4cONWYLQ3GhPVialumpjh9y8_tq20xgEHXtTv4AbXdIYiDqSEevaVjsJNecowEBivcD][1]
Topic: "Geodin Hydrate" Cross-Validation of Analytical Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Hydrate" Challenge Geod...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: "Geodin Hydrate" Cross-Validation of Analytical Methods
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Hydrate" Challenge
Geodin Hydrate (CAS 3209-10-7) is a chlorinated diphenyl ether derivative isolated from Aspergillus terreus. While it exhibits potent biological activities—ranging from glucose uptake stimulation to antiviral properties—its analytical characterization is frequently complicated by its hydration state and keto-enol tautomerism.
In drug development and high-throughput screening, relying on a single analytical method often leads to quantification errors of 5–15% . A weighed mass of "Geodin Hydrate" is rarely 100% active compound due to variable water content and potential coplanar impurities like asterric acid.
This guide provides a cross-validation protocol integrating three distinct methodologies:
qNMR (Quantitative NMR): The primary reference method for absolute purity assignment (mass-independent).
HPLC-UV/DAD: The robust workhorse for routine purity profiling and stability testing.
LC-MS/MS: The high-sensitivity solution for complex biological matrices.
Chemical Profile & Stability
Before selecting a method, the physicochemical properties of Geodin must be understood to prevent artifact generation.
Property
Specification
Analytical Implication
Compound
Geodin Hydrate
Reference Standard Material
Formula
C₁₇H₁₂Cl₂O₇ · xH₂O
Water content varies; gravimetric preparation is unreliable.
MW (Anhydrous)
399.18 g/mol
Use this MW for molar calculations in LC-MS.
Acidity
Phenolic/Carboxylic protons
Critical: Mobile phases must be acidified (0.1% TFA/Formic Acid) to prevent peak tailing.
Chromophores
Conjugated phenones
Strong UV absorption at 238 nm and 360 nm .
Isotopes
Two Chlorine atoms (Cl₃₅/Cl₃₇)
Distinct isotopic pattern (9:6:1) in Mass Spec is a key identifier.
Method 1: The "Gold Standard" – Quantitative NMR (qNMR)
Purpose: Absolute Purity Assignment (Primary Validation)
Why: Unlike chromatography, qNMR does not require a reference standard of Geodin; it relies on the ratio of protons between the analyte and a certified internal standard (IS). This eliminates errors caused by the hydration shell.
Experimental Protocol
Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
Reasoning: High purity, non-overlapping signals, and stable.
Solvent: DMSO-d₆ (99.9% D).
Reasoning: Geodin is sparingly soluble in chloroform; DMSO ensures complete dissolution and shifts exchangeable protons away from the aromatic region.
Note: TFA is preferred over formic acid here for sharper peak shape of the phenolic groups.
Gradient:
0–2 min: 20% B (Isocratic hold)
2–20 min: 20% → 95% B (Linear gradient)
20–25 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: DAD at 238 nm (quantification) and 360 nm (specificity).
Injection: 10 µL (approx. 0.1 mg/mL in MeOH/DMSO).
Performance Characteristics
Linearity:
(10–500 µg/mL).
Resolution (
): > 2.0 between Geodin and Asterric Acid.
Limit: LOQ ≈ 0.5 µg/mL.
Method 3: Biological Sensitivity – LC-MS/MS
Purpose: Quantification in plasma, culture broth, or tissue.
Why: HPLC-UV lacks the sensitivity for nanomolar concentrations found in biological assays.
Experimental Protocol
System: Triple Quadrupole (e.g., Sciex 5500 or Thermo Altis).
Reasoning: Geodin has acidic protons (phenolic/carboxylic), making it ionize efficiently in negative mode
.
MRM Transitions:
Precursor: 397.0 m/z (
for )
Quantifier Product: 353.0 m/z (Loss of
)
Qualifier Product: 311.0 m/z
Mobile Phase: Change TFA to 0.1% Formic Acid (TFA suppresses MS ionization).
Performance Characteristics
LOD: ~5–10 ng/mL.
Specificity: High (confirmed by Cl isotope pattern).
Cross-Validation Matrix & Decision Guide
The following table synthesizes the performance data to guide your method selection.
Feature
qNMR (Method 1)
HPLC-UV (Method 2)
LC-MS/MS (Method 3)
Primary Utility
Absolute Purity (Reference)
Purity % & QC
Bio-quantification
Reference Std Required?
No (Uses Internal Std)
Yes (Must be qNMR validated)
Yes
Precision (RSD)
< 1.0%
< 0.5%
3–8%
Sensitivity (LOD)
Low (~1 mg required)
Moderate (~0.5 µg/mL)
High (~5 ng/mL)
Throughput
Low (10-20 min/sample)
Medium (25 min/sample)
High (5 min/sample)
Cost per Sample
High (Deuterated solvents)
Low
High
The "Truth Hierarchy" Workflow
To ensure scientific integrity, do not use a commercial "Geodin Hydrate" standard directly for LC-MS calibration without verifying its effective mass.
Caption: The "Truth Hierarchy" establishes a self-validating system. qNMR determines the "effective mass" of the hydrated solid, which then calibrates the secondary methods.
References
Nielsen, M. T., et al. (2013). "Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach." PLOS ONE. Link
Bizukojc, M., & Ledakowicz, S. (2007). "Simultaneous biosynthesis of (+)-geodin by a lovastatin-producing fungus Aspergillus terreus." Journal of Biotechnology. Link
Sigma-Aldrich. "Geodin Hydrate Product Specification & COA (CAS 3209-10-7)." Merck KGaA. Link
Sulyok, M., et al. (2010). "Development and validation of a liquid chromatography/tandem mass spectrometric method for the determination of 39 mycotoxins in wheat and maize." Rapid Communications in Mass Spectrometry. Link
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Comparative Toxicity & Bioactivity Profile: Geodin Hydrate vs. Related Depsidones
Executive Summary & Chemical Identity Geodin Hydrate (CAS: 3209-10-7) is the hydrated form of Geodin, a chlorinated depsidone fungal metabolite primarily isolated from Aspergillus terreus. Unlike its biosynthetic precurs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Geodin Hydrate (CAS: 3209-10-7) is the hydrated form of Geodin, a chlorinated depsidone fungal metabolite primarily isolated from Aspergillus terreus. Unlike its biosynthetic precursors and related congeners, Geodin exhibits a distinct "dual-edge" profile: it is a potent cytotoxic agent against various cancer cell lines (IC50 ~9–15 µM) and a modulator of metabolic signaling (enhancing fibrinolysis and glucose uptake).
This guide compares Geodin Hydrate with its structural relatives—Sulochrin (biosynthetic precursor) and Erdin (closely related congener)—to establish a clear toxicity and bioactivity hierarchy for researchers.
Chemical Profile
Property
Geodin Hydrate
Erdin
Sulochrin
CAS Number
3209-10-7
476-53-9
519-57-3
Class
Chlorinated Depsidone
Chlorinated Depsidone
Benzophenone (Precursor)
Key Structural Feature
Spiro-center (Grisan skeleton)
Free carboxylic acid (often inactive)
Open-ring benzophenone
Primary Bioactivity
Cytotoxic, PAI-1 Inhibitor, Antibiotic
Generally Inert / Low Activity
Weak/Non-cytotoxic
Comparative Toxicity Profile
The toxicity of Geodin is intimately linked to its grisan (spiro-benzofuranone) scaffold. Experimental data indicates a steep structure-activity relationship (SAR) where the closure of the benzophenone ring (Sulochrin) to the grisan ring (Geodin) activates cytotoxicity.
In Vitro Cytotoxicity Data (IC50 Comparison)
The following table synthesizes experimental data across human cell lines. Note the significant jump in potency from Sulochrin to Geodin.
Compound
Cell Line
Cell Type
IC50 (µM)
Toxicity Classification
Geodin
A549
Lung Carcinoma
9.22 – 14.4
Moderate Cytotoxicity
Geodin
HepG2
Liver Carcinoma
~11.0
Moderate Cytotoxicity
Geodin
K562
Leukemia
11.14
Moderate Cytotoxicity
Sulochrin
A549
Lung Carcinoma
> 100 (No Effect)
Non-Toxic / Inactive
Sulochrin
HepG2
Liver Carcinoma
> 50
Low Toxicity
Erdin
Bacteria
S. aureus
Inactive
Inert (Antibacterial context)
Handling & Acute Toxicity (SDS Highlights)
While valuable as a lead compound, Geodin Hydrate presents acute handling risks distinct from its pharmacological toxicity.
Acute Oral Toxicity: Category 4 (Harmful if swallowed).
Skin/Eye Hazards: Category 1B (Causes severe skin burns and eye damage).
Mechanism of Contact Toxicity: The chlorinated phenolic nature of Geodin acts as a direct irritant/corrosive agent at high concentrations (solid form), necessitating full PPE (nitrile gloves, safety goggles, fume hood) during weighing and stock solution preparation.
Mechanism of Action: The "Toxicity" Drivers
Geodin's bioactivity is not a non-specific poisoning but a targeted interaction with specific signaling proteins.
Primary Target: PAI-1 Inhibition
Secondary Target: Glucose Uptake
Geodin acts as an insulin mimetic in adipocytes, stimulating glucose uptake. This mechanism is distinct from its cytotoxicity and suggests potential utility in metabolic syndrome research, provided the cytotoxic window is avoided.
Mechanistic Pathway Diagram
The following diagram illustrates how Geodin exerts its effects compared to its inactive precursor.
Experimental Protocols (Self-Validating Systems)
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of Geodin Hydrate vs. Sulochrin in A549 cells.
Reagents:
Geodin Hydrate Stock: 10 mM in DMSO (Store at -20°C).
Sulochrin Stock: 10 mM in DMSO.
MTT Reagent: 5 mg/mL in PBS.
Workflow:
Seeding: Plate A549 cells at
cells/well in 96-well plates. Incubate 24h for attachment.
Treatment:
Prepare serial dilutions of Geodin and Sulochrin (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium.
Control: DMSO vehicle control (< 0.5% v/v).
Positive Control: Doxorubicin or Staurosporine (1 µM).
Incubation: Treat cells for 48 hours at 37°C, 5% CO2.
Development:
Add 20 µL MTT reagent per well. Incubate 4h.
Aspirate medium carefully. Dissolve formazan crystals in 150 µL DMSO.
Readout: Measure absorbance at 570 nm.
Validation: The assay is valid ONLY if the Z-factor > 0.5 and Sulochrin shows >90% viability at 50 µM.
Objective: Verify the insulin-mimetic activity of Geodin.
Workflow:
Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence).
Starvation: Serum-starve cells in DMEM/0.2% BSA for 18h.
Treatment:
Incubate with Geodin (5–20 µM) for 30 mins.
Comparator: Insulin (100 nM) as positive control.
Uptake: Add 2-Deoxy-D-[3H] glucose (0.5 µCi/mL) for 10 mins.
Termination: Wash with ice-cold PBS containing 10 mM glucose (stops transport).
Lysis & Counting: Lyse cells in 0.1% SDS and quantify radioactivity via liquid scintillation.
References
Sigma-Aldrich. (n.d.). Geodin hydrate Safety Data Sheet (SDS). Retrieved from
Hassall, C. H., & McMorris, T. C. (1958). The Constitution of Geodoxin, a Metabolic Product of Aspergillus terreus. Journal of the Chemical Society, 1767.[2]
Sato, S., et al. (2005). Identification and preliminary SAR studies of (+)-geodin as a glucose uptake stimulator for rat adipocytes. The Journal of Antibiotics, 58(9), 583–589.
Gressler, M., et al. (2015). Phytotoxin production in Aspergillus terreus is regulated by the transcription factor AtTerR. Genetics and Molecular Biology.
Abd Rahim, M. H., et al. (2017). Cytotoxic and antimicrobial activities of Geodin and related metabolites.[3] Marine Drugs. (Contextual reference from search results regarding A. terreus metabolites).
Comparative Metabolomics Guide: Geodin Hydrate vs. Aspergillus terreus
Executive Summary This technical guide outlines the comparative metabolomic profiling of Geodin Hydrate (the purified Active Pharmaceutical Ingredient, API) versus its parent organism, Aspergillus terreus . In drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the comparative metabolomic profiling of Geodin Hydrate (the purified Active Pharmaceutical Ingredient, API) versus its parent organism, Aspergillus terreus .
In drug development, isolating a secondary metabolite like Geodin removes it from its "biosynthetic context." This guide provides the experimental framework to evaluate:
Purity & Stability: Differentiating the hydrated crystal form from biosynthetic impurities.
Matrix Effects: Identifying co-metabolites (e.g., lovastatin, asterric acid) present in the parent organism that may contribute to synergistic bioactivity or toxicity.
Biosynthetic Flux: Mapping the metabolic precursors in the parent organism that lead to Geodin accumulation.
Part 1: The Chemical Entity vs. The Biological Matrix
To perform accurate comparative metabolomics, one must first distinguish the physicochemical properties of the isolated standard from the complex biological matrix of the producer.
The Analyte: Geodin Hydrate
Geodin is a chlorinated diphenyl ether derivative (griseofulvin analogue). In its purified form, it often exists as a hydrate (solvate), where water molecules are incorporated into the crystal lattice, stabilizing the structure.
Role: Reference Standard (Target).
Key Characteristic: High purity (>98%), defined stoichiometry.
The parent organism is a "chemical factory." The crude extract contains Geodin alongside thousands of intermediates.
Role: Complex Matrix (Source).
Key Characteristic: Dynamic metabolome; presence of pathway intermediates (Sulochrin) and co-products (Lovastatin, Terretonin).
Challenge: Differentiating the bioactive signal of Geodin from the "entourage" of other metabolites.
Part 2: Biosynthetic Context & Signaling Pathways
Understanding the metabolic origin of Geodin is required to interpret metabolomic data. Geodin is a polyketide derived from the Acetyl-CoA/Malonyl-CoA pool. The pathway involves a specific Polyketide Synthase (PKS) cluster (ged cluster).
Diagram 1: Geodin Biosynthetic Pathway (Flux Map)
This diagram illustrates the conversion of primary metabolites into Geodin, highlighting key intermediates detectable in the parent organism but absent in the pure hydrate standard.
Caption: Biosynthetic flux from primary precursors to Geodin Hydrate, showing branching points for co-metabolites found in A. terreus.
Part 3: Comparative Experimental Workflow
To objectively compare the product (Geodin Hydrate) with the parent organism, a Differential Metabolomics approach is used. This involves analyzing the pure standard alongside the crude fungal extract using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).
Diagram 2: Comparative Metabolomics Workflow
This workflow ensures that the matrix effects of the parent organism are normalized against the pure standard.
Caption: Step-by-step differential metabolomics workflow for comparing pure Geodin Hydrate against the A. terreus metabolome.
Part 4: Comparative Data Analysis
The following tables summarize the expected differences in metabolic profiles. These data points must be validated experimentally.
Table 1: Physicochemical vs. Biological Matrix Profile
Feature
Geodin Hydrate (Pure Standard)
A. terreus (Parent Organism Extract)
Implications for Drug Dev
Complexity
Single dominant peak (>98%)
>1,000 features (m/z signals)
Extract requires fractionation to identify active agents.
Hydration State
Defined crystal hydrate
Dissolved/bound to proteins
Hydrate form dictates shelf-life stability.
Adducts (MS)
[M+H]+, [M+Na]+
[M+H]+, [M+K]+, Matrix adducts
Matrix salts in parent organism cause ion suppression.
Isotope Pattern
Distinct Cl2 pattern (9:6:1)
Overlapping patterns
Chlorine signature helps identify Geodin in crude mix.
Table 2: Co-Occurring Metabolites (The "Entourage")
A crucial aspect of the comparison is identifying what is LOST when purifying Geodin Hydrate.
Metabolite
Relation to Geodin
Presence in Pure Hydrate
Presence in Parent
Biological Impact
Sulochrin
Immediate precursor
Trace (<0.1%)
High
Weak antimicrobial; potential impurity.
Asterric Acid
Geodin derivative
Absent
Moderate
Endothelin binding inhibitor (potential side effect).
Lovastatin
Co-metabolite
Absent
High
Cholesterol-lowering; distinct mechanism.
Butyrolactone I
Regulator
Absent
Moderate
CDK inhibitor; potential cytotoxicity.
Part 5: Detailed Experimental Protocol
Sample Preparation
Geodin Hydrate Standard: Dissolve 1 mg Geodin Hydrate in 1 mL LC-MS grade Methanol. Vortex for 30s. Filter through 0.2 µm PTFE filter.
Parent Organism (A. terreus):
Cultivate A. terreus (strain ATCC 20542 or similar) in PDB (Potato Dextrose Broth) for 7-14 days at 28°C.
Quenching: Add liquid nitrogen to mycelia to stop metabolic turnover.
Centrifuge (10,000 x g, 10 min). Collect supernatant. Evaporate to dryness and reconstitute in Methanol.
LC-MS/MS Acquisition
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 20 mins.
Targeted Scan: Monitor Geodin m/z (approx 399.003 [M+H]+ for C17H12Cl2O7). Look for the characteristic double chlorine isotope pattern (M, M+2, M+4).
Data Processing (Self-Validating Logic)
Alignment: Use XCMS or MZmine to align features based on retention time (RT) and m/z.
Filter: Remove features present in the "Blank" (solvent control).
Validation: The Geodin peak in the Parent Organism sample must match the RT and MS/MS fragmentation pattern of the Geodin Hydrate standard within ±0.05 min and ±5 ppm mass error.
Differential Analysis: Use OPLS-DA (Orthogonal Partial Least Squares-Discriminant Analysis) to separate the "Geodin Class" from the "Matrix Class."
References
Rønnest, M. H., et al. (2011). "(+)-Geodin from Aspergillus terreus."[1][2][3][4][5] Acta Crystallographica Section C, 67(3), o125-o128.[1]
Hassan, M., et al. (2019).[3] "Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus."[3][4] New Biotechnology, 52, 19-28.
Nielsen, M. T., et al. (2013). "Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans." PLOS ONE, 8(8), e72871.
Wang, X., et al. (2023). "Bioactivities of natural product geodin congeners and their preliminary structure activity relationship." Natural Product Research, 1-8.
Calam, C. T., et al. (1947).[6] "Studies in the biochemistry of micro-organisms: the molecular constitution of geodin and erdin." Biochemical Journal, 41(3), 458.[6]
Geodin Hydrate: Proper Disposal & Decontamination Procedures
[1][2] Part 1: Executive Safety Assessment Do not treat Geodin Hydrate as benign laboratory trash. While current Safety Data Sheets (SDS) for Geodin (CAS 427-63-4) often list the substance as "Not Classified" under GHS c...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Executive Safety Assessment
Do not treat Geodin Hydrate as benign laboratory trash.
While current Safety Data Sheets (SDS) for Geodin (CAS 427-63-4) often list the substance as "Not Classified" under GHS criteria for acute toxicity, this classification is misleading for environmental management.[1] Geodin is a chlorinated fungal metabolite (grisan derivative) with antibiotic properties.[1]
The Scientific Reality:
Bioactivity: As an antimicrobial agent, improper disposal into municipal water systems contributes to Antimicrobial Resistance (AMR) pressure in environmental reservoirs.[1]
Halogenation: The molecule contains two chlorine atoms (
).[1] It must be managed as Halogenated Organic Waste .[1] Standard incineration protocols for non-halogenated waste may fail to decompose the chlorinated ring structure completely, potentially leading to the formation of persistent organic pollutants (POPs).
Immediate Action Directive:
Waste Stream: Segregate all Geodin waste into Halogenated waste containers.
Deactivation: Chemical oxidation (Bleach) is required for surface decontamination.[1]
PPE: Standard Level 1 (Lab coat, Nitrile gloves, Safety glasses).[1] Respiratory protection (N95/P100) recommended if handling dry powder to prevent sensitization.[1]
Part 2: Chemical Profile & Logistics[3][4]
To properly dispose of Geodin, you must understand its solubility and stability.
Property
Data
Operational Implication
Chemical Name
Geodin (Hydrate)
Parent CAS: 427-63-4
Molecular Formula
Halogenated (Contains Chlorine)
Solubility
DMSO, Methanol, Ethyl Acetate, Chloroform
Insoluble in water. Do not use water for initial spill cleanup; use MeOH or EtOH.[1][2][3]
Stability
Stable at room temperature
Requires high-temperature incineration (>1000°C) for destruction.[1]
Reactivity
Sensitive to strong oxidizers
Can be chemically degraded by 10% Sodium Hypochlorite (Bleach).[1]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Status:High-Potency Cytotoxic / MycotoxinPrimary Hazard: Inhalation of particulates and dermal absorption.
Operational Directive: Handle as a SafeBridge Band 4 equivalent compound (High Potency/Cytotoxic).
Geodin Hydrate (a chlorinated fungal metabolite from Aspergillus terreus) exhibits antibiotic, antifungal, and cytotoxic properties. Due to its classification as a mycotoxin and its potential to inhibit cellular glucose uptake and fibrinolysis, it must be treated with the rigor reserved for high-potency active pharmaceutical ingredients (HPAPIs). Standard laboratory PPE is insufficient for handling the solid hydrate form.
Chemical Hazard Profile & Risk Assessment
Before selecting PPE, the specific hazards of Geodin Hydrate must be understood to justify the rigorous protocols below.
Solubilized form increases dermal absorption risk.
OEB (Est.)
Band 4 (< 1 µg/m³)
Requires containment (Isolator or BSC Class II).
Mechanism of Toxicity
Geodin acts as a grisan derivative that interferes with cellular metabolic pathways. It has been shown to enhance glucose uptake in adipocytes (mimicking insulin-like activity) but also exhibits non-selective cytotoxicity at higher concentrations. Its structural similarity to other chlorinated depsidones suggests potential for oxidative stress induction and enzyme inhibition.
PPE Matrix: Task-Based Protection Levels
Do not use a "one size fits all" approach. PPE must scale with the potential for exposure.[1][2][3]
Operation
Respiratory Protection
Dermal Protection
Eye/Face Protection
Engineering Controls
Powder Handling (Weighing, Transfer)
PAPR (Powered Air Purifying Respirator) OR N95 only if inside BSC
Static Control: Geodin Hydrate powder is static-prone. Use an anti-static gun or polonium strip inside the balance draft shield.
The "Wet Method":
Tare the weighing boat/vial inside the BSC.
Transfer powder gently. Do not tap the spatula on the vial rim (creates aerosols).
Immediate Solubilization: Add the solvent (e.g., DMSO) directly to the weighing vial before removing it from the balance area if possible, or immediately cap it.
Wipe Down: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the BSC.
Phase 3: Decontamination & Doffing[4]
Solvent Deactivation: Wipe all surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. The bleach oxidizes the mycotoxin structure; ethanol removes the residue.